(R)-2-Acetylthio-3-phenylpropionic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSNFYJYANSNI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431066 | |
| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57359-76-9 | |
| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-Acetylthio-3-phenylpropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Acetylthio-3-phenylpropionic acid is a chiral organic compound that serves as a crucial intermediate in the synthesis of a class of cardiovascular drugs known as vasopeptidase inhibitors. Its stereospecific structure is paramount to the efficacy of the final active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the mechanism of action of vasopeptidase inhibitors.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-(acetylthio)-3-phenylpropanoic acid | N/A |
| Molecular Formula | C₁₁H₁₂O₃S | [1] |
| Molecular Weight | 224.28 g/mol | [1] |
| Melting Point | 41-43 °C ((S)-enantiomer) | [2] |
| Boiling Point | 358.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route starts from the unnatural amino acid D-phenylalanine.
Experimental Protocol: Synthesis from D-Phenylalanine
This protocol outlines the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropionic acid, followed by nucleophilic substitution to yield the target compound.
Step 1: Diazotization and Bromination of D-Phenylalanine to (R)-2-Bromo-3-phenylpropionic acid [4][5]
-
Reaction Setup: In a well-ventilated fume hood, a solution of D-phenylalanine is prepared in an aqueous hydrobromic acid (HBr) solution. The reaction vessel is cooled to a temperature between -10 and 30°C.[5]
-
Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the D-phenylalanine solution while maintaining the low temperature. This step generates a diazonium salt intermediate.
-
Bromination: The diazonium salt is then decomposed in the presence of a bromide salt, leading to the formation of (R)-2-bromo-3-phenylpropionic acid.[5]
-
Extraction and Isolation: The product is extracted from the aqueous solution using an organic solvent such as toluene. The organic layer is then concentrated, and the crude product is purified by crystallization.
Step 2: Nucleophilic Substitution with Thioacetate [4][6]
-
Reaction Setup: (R)-2-bromo-3-phenylpropionic acid is dissolved in a suitable organic solvent.
-
Thioacetate Addition: Thioacetic acid and an organic base (e.g., triethylamine) are added to the solution. The reaction is typically carried out at a temperature between -10 and +30°C.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: After the reaction is complete, the organic base and excess thioacetic acid are removed through an acidic aqueous wash. The organic layer is dried and the solvent is evaporated to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.
References
- 1. This compound | C11H12O3S | CID 9813292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 76932-17-7 CAS MSDS ((S)-ACETYLTHIO-3-PHENYLPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 6. WO2001058865A1 - Method for the preparation of (s)-2-acetylthio-3-phenylpropionic acid - Google Patents [patents.google.com]
(R)-2-Acetylthio-3-phenylpropionic Acid: A Technical Overview for Drug Development Professionals
Molecular Formula: C₁₁H₁₂O₃S
This technical guide provides a comprehensive overview of (R)-2-Acetylthio-3-phenylpropionic acid, a chiral molecule with potential applications in drug development, particularly as a key intermediate in the synthesis of vasopeptidase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes its basic physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 224.28 g/mol | PubChem |
| Molecular Formula | C₁₁H₁₂O₃S | PubChem |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
| pKa | Not specified | - |
Synthesis
Experimental Protocol: Inferred Synthesis of this compound
Materials:
-
(R)-2-bromo-3-phenylpropionic acid
-
Potassium thioacetate (KSAc)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Diethyl ether
-
Aqueous Hydrochloric Acid (1M)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-2-bromo-3-phenylpropionic acid in anhydrous DMF under an inert atmosphere, add potassium thioacetate in a 1:1.1 molar ratio.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Note: This is a generalized and inferred protocol. The actual reaction conditions, such as temperature, reaction time, and purification methods, would require optimization.
Biological Activity and Potential Mechanism of Action
Direct experimental data on the biological activity and mechanism of action of this compound is scarce. However, its role as a precursor to vasopeptidase inhibitors provides strong inferential evidence for its potential biological target. Vasopeptidase inhibitors are a class of drugs that dually inhibit both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).
-
Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system (RAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II.
-
Neutral Endopeptidase (NEP): An enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and diuretic effects.
By inhibiting both enzymes, vasopeptidase inhibitors lead to a decrease in vasoconstriction (via reduced angiotensin II) and an increase in vasodilation and natriuresis (via increased levels of natriuretic peptides).
The this compound moiety is a critical component for interacting with the active sites of these zinc-metalloproteases. The thiol group, exposed after in vivo hydrolysis of the acetyl group, is believed to chelate the zinc ion in the active site of both ACE and NEP, leading to their inhibition.
Inferred Signaling Pathway
Expected Biological Activities
While specific quantitative data for this compound is unavailable, the broader class of phenylpropionic acid derivatives has been reported to exhibit various biological activities. It is plausible that this compound may share some of these properties.
| Biological Activity | Expected Effect | Basis of Expectation |
| Anti-inflammatory | Potential reduction of inflammation. | Phenylpropionic acid is the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs). |
| Antimicrobial | Possible inhibition of bacterial or fungal growth. | Some phenylpropionic acid derivatives have shown antimicrobial properties. |
| Cardiovascular | Lowering blood pressure. | As a precursor to vasopeptidase inhibitors. |
Disclaimer: The biological activities listed above are based on the general properties of the chemical class and have not been experimentally confirmed for this compound itself.
Logical Relationship of Dual Inhibition
The therapeutic potential of vasopeptidase inhibitors stems from the synergistic effect of simultaneously blocking two key pathways in cardiovascular regulation.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its role as a key building block for a promising class of cardiovascular drugs. While its physicochemical properties are partially characterized, there is a notable absence of detailed, publicly available experimental data regarding its synthesis, specific biological activities, and mechanism of action.
The inferred mechanism of action, based on its utility in the synthesis of vasopeptidase inhibitors, suggests a dual inhibitory effect on ACE and NEP. However, direct experimental validation is required to confirm this hypothesis and to quantify its potency and selectivity.
Future research should focus on:
-
Development and publication of a robust and scalable synthetic protocol.
-
In vitro and in vivo studies to determine its inhibitory activity against ACE and NEP.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Exploration of its potential anti-inflammatory and antimicrobial properties.
A thorough investigation of these aspects will be crucial to fully elucidate the therapeutic potential of this compound and its derivatives.
An In-depth Technical Guide on (2R)-2-acetylsulfanyl-3-phenylpropanoic acid
IUPAC Name: (2R)-2-acetylsulfanyl-3-phenylpropanoic acid
This technical guide provides a comprehensive overview of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid, a compound of interest in biochemical and pharmaceutical research. The document details its chemical properties, synthesis, and potential biological significance, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid is a derivative of phenylalanine, an essential amino acid. The introduction of the acetylsulfanyl group at the second carbon position introduces a key functional moiety that can influence its biological activity and chemical reactivity. While specific experimental data for the (2R) enantiomer is not widely published, the properties can be inferred from its structure and data on analogous compounds.
Table 1: Physicochemical Properties of Related Compounds
| Property | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | 2-(Acetylsulfanyl)propanoic acid |
| Molecular Formula | C11H12O3S | C5H8O3S |
| Molecular Weight | 224.27 g/mol | 148.18 g/mol [1] |
| CAS Number | 76932-17-7[2] | 6431-92-1[1] |
| Appearance | Not specified | Not specified |
| Solubility | Soluble in organic solvents like acetonitrile[2] | Not specified |
Synthesis and Experimental Protocols
The synthesis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid typically involves the stereospecific modification of a chiral precursor, such as (2R)-2-amino-3-phenylpropanoic acid (D-Phenylalanine). A general synthetic approach is outlined below.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a representative method for the synthesis of S-acetylated propanoic acid derivatives.
Materials:
-
(2R)-2-bromo-3-phenylpropanoic acid
-
Potassium thioacetate (KSAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
A solution of (2R)-2-bromo-3-phenylpropanoic acid (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Potassium thioacetate (1.1 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by the addition of 1 M HCl and extracted with diethyl ether (3 x volume of DMF).
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (2R)-2-acetylsulfanyl-3-phenylpropanoic acid is then purified by column chromatography on silica gel.
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for (2R)-2-acetylsulfanyl-3-phenylpropanoic acid.
Analytical Methods
The characterization and analysis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid and its analogues can be performed using various chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of related compounds like (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid. This method is scalable and can be adapted for purity assessment and preparative separation.[2]
Table 2: HPLC Method for a Related Compound
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid[2] |
| Notes | For Mass-Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2] This method is suitable for pharmacokinetic studies.[2] |
Potential Biological Activity and Applications
While specific biological roles of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid are not extensively documented, compounds containing the acetylsulfanyl moiety are of interest in drug development. The thioester can act as a protected thiol, which can be hydrolyzed in vivo to release a free thiol. Free thiols are known to interact with various biological targets.
For instance, the related compound 2-acetamido-3-acetylsulfanylpropanoic acid has shown antitumor activity in various cancer cell lines, including those from breast, colon, lung, and prostate cancers.[3] Its mechanism may involve inducing apoptosis.[3] It is hypothesized that such compounds may bind with fatty alcohols and hydroxyapatite in the acidic microenvironment of cancer cells.[3]
Potential Signaling Pathway Involvement
Given the structural similarity to enzyme inhibitors, it is plausible that (2R)-2-acetylsulfanyl-3-phenylpropanoic acid could act as an inhibitor of metalloproteinases or other enzymes where a thiol group can coordinate with a metal ion in the active site. The acetylsulfanyl group would serve as a prodrug moiety, releasing the active thiol-containing inhibitor upon hydrolysis.
Caption: Hypothetical mechanism of action via prodrug activation and enzyme inhibition.
Conclusion
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid is a chiral molecule with potential for further investigation in medicinal chemistry and drug discovery. The synthetic routes are accessible, and analytical methods are established for related compounds. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.
References
Physical and chemical characteristics of (R)-2-Acetylthio-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Acetylthio-3-phenylpropionic acid, systematically known as (2R)-2-acetylsulfanyl-3-phenylpropanoic acid, is a chiral organic compound belonging to the phenylpropanoic acid class. Its structure incorporates a phenyl group, a propionic acid moiety, and an acetylthio group at the chiral center, making it a subject of interest in synthetic chemistry and potentially in pharmacology. This technical guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and data analysis.
Chemical and Physical Characteristics
The fundamental properties of this compound are summarized below, providing a clear reference for researchers.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | [1] |
| Molecular Formula | C₁₁H₁₂O₃S | [1] |
| Molecular Weight | 224.28 g/mol | [1] |
| CAS Number | 57359-76-9 | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in chloroform and methanol | N/A |
Synthesis Protocol
A viable synthetic route to obtain this compound starts from the unnatural amino acid D-phenylalanine. The synthesis involves two key steps: diazotization/bromination followed by nucleophilic substitution.[2]
Experimental Workflow: Synthesis of this compound
References
The Multifaceted Biological Activities of 2-Phenylpropionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpropionic acid scaffold, a cornerstone of many well-known pharmaceuticals, continues to be a fertile ground for the discovery of novel therapeutic agents. Derivatives of this versatile structure have demonstrated a broad spectrum of biological activities, extending far beyond their traditional role as anti-inflammatory agents. This technical guide provides an in-depth exploration of the diverse biological activities of 2-phenylpropionic acid derivatives, with a focus on their anti-inflammatory, anticancer, and anticonvulsant properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and drug development in this promising area.
Anti-inflammatory Activity: The Legacy of COX Inhibition
The most well-established biological activity of 2-phenylpropionic acid derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Quantitative Data: COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of selected 2-phenylpropionic acid derivatives against COX-1 and COX-2 enzymes, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).
| Compound | Target | IC50 (µM) | Reference |
| Ibuprofen | COX-1 | 12.8 | [5] |
| COX-2 | 25.6 | [5] | |
| Compound 6h | COX-1 | 7.2 | [1][2] |
| COX-2 | 0.18 | [1][2] | |
| Compound 6l | COX-1 | 8.5 | [1][2] |
| COX-2 | 0.15 | [1][2] | |
| Nimesulide | COX-2 | 0.14 | [1] |
Note: Lower IC50 values indicate greater potency.
Signaling Pathway: COX Inhibition
The inhibition of COX enzymes by 2-phenylpropionic acid derivatives blocks the production of prostaglandins, thereby reducing inflammation.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[5]
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
Reaction buffer (e.g., Tris-HCl)
-
DMSO (for dissolving compounds)
-
Detection reagent (e.g., a probe that measures prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, followed by the COX enzyme.
-
Add the test compound solutions to the wells at various concentrations. Include a control with only DMSO.
-
Pre-incubate the plate to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time to allow for prostaglandin production.
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Anticancer Activity: Emerging Therapeutic Potential
Recent studies have highlighted the potential of 2-phenylpropionic acid derivatives as anticancer agents.[6][7] Their mechanisms of action are still under investigation but may involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[8]
Quantitative Data: In Vitro Anticancer Activity
The following table presents the cytotoxic activity of representative 2-phenylpropionic acid derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenylpropiophenone Derivative 1 | HeLa | 15.2 | [9] |
| Phenylpropiophenone Derivative 2 | MCF-7 | 10.8 | [9] |
| R-Flurbiprofen | Prostate Cancer Cells | Varies | [10] |
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Caption: Workflow for the MTT Cytotoxicity Assay.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol describes the steps for evaluating the cytotoxic effects of 2-phenylpropionic acid derivatives on cancer cells.[6][11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anticonvulsant Activity: A Novel Avenue for Epilepsy Treatment
Several 2-phenylpropionic acid derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy. The proposed mechanisms of action include modulation of voltage-gated ion channels and enhancement of GABA-mediated inhibitory neurotransmission.[12]
Quantitative Data: In Vivo Anticonvulsant Activity
The following table shows the in vivo anticonvulsant activity of a 2-phenylpropionic acid derivative in the maximal electroshock seizure (MES) test, presented as the ED50 value (the dose required to produce a therapeutic effect in 50% of the population).
| Compound | Test | ED50 (mg/kg) | Reference |
| Compound 3q | MES | 31.64 | [13] |
Experimental Workflow: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
This protocol provides a general procedure for the MES test in mice.[2][3]
Materials:
-
Mice
-
Test compounds
-
Vehicle (e.g., saline or a suitable solvent)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., saline)
Procedure:
-
Divide the mice into groups, including a control group and groups for different doses of the test compound.
-
Administer the test compound or vehicle to the mice, typically via intraperitoneal injection.
-
After a predetermined time for drug absorption, apply corneal electrodes moistened with saline to each mouse.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.
-
Record the number of protected animals in each group.
-
Calculate the ED50 value of the test compound using appropriate statistical methods (e.g., probit analysis).
Synthesis of 2-Phenylpropionic Acid Derivatives
A general method for the synthesis of 2-phenylpropionic acid derivatives often starts from a substituted acetophenone or involves the methylation of a phenylacetic acid derivative.[1][7] The following is a representative synthetic scheme.
Caption: General Synthetic Scheme for 2-Phenylpropionic Acid Derivatives.
Conclusion
Derivatives of 2-phenylpropionic acid represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. While their anti-inflammatory properties are well-documented, their emerging roles as anticancer and anticonvulsant agents open up new avenues for therapeutic development. This technical guide provides a foundation for researchers to explore the multifaceted biological activities of these compounds, offering standardized protocols and a summary of current knowledge to facilitate the discovery of next-generation therapeutics. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial in unlocking the full potential of this versatile chemical class.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 13. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Thioester Compounds: A Technical Guide to Their Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The unique chemical properties of chiral thioester compounds have positioned them as a compelling class of molecules in the landscape of modern drug discovery. Their inherent reactivity and stereospecificity offer a versatile scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review of chiral thioesters, detailing their synthesis, pharmacological activity, and potential as enzyme inhibitors. It is designed to serve as a resource for researchers actively engaged in the development of novel therapeutics.
Introduction to Chiral Thioesters
Thioesters are organosulfur compounds characterized by a thioester functional group (R-S-CO-R'). The presence of a sulfur atom in place of an oxygen atom, as found in esters, confers distinct chemical properties, including increased electrophilicity of the carbonyl carbon and a greater susceptibility to nucleophilic attack. This heightened reactivity is central to their biological significance and therapeutic potential.
Chirality, or the "handedness" of a molecule, adds another layer of complexity and opportunity. Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which often interact preferentially with one enantiomer over the other. Consequently, the development of single-enantiomer chiral drugs is a critical aspect of modern pharmaceutical research, aiming to maximize therapeutic efficacy while minimizing off-target effects.[1][2][3]
Therapeutic Applications of Chiral Thioester Compounds
Chiral thioesters have emerged as promising candidates for a range of therapeutic areas, primarily due to their ability to act as potent and selective enzyme inhibitors. Their electrophilic carbonyl group can form covalent or non-covalent interactions with key amino acid residues within the active site of an enzyme, leading to modulation of its activity.
Enzyme Inhibition
A significant area of investigation for chiral thioesters is in the development of enzyme inhibitors. The stereochemistry of these compounds plays a crucial role in their binding affinity and inhibitory potency.
Protease Inhibitors: Cysteine proteases, which play critical roles in various diseases including cancer and infectious diseases, are a key target for thioester-based inhibitors. The active site of these enzymes contains a nucleophilic cysteine residue that can react with the electrophilic carbonyl of a thioester. The chirality of the inhibitor dictates the precise orientation within the active site, influencing the efficiency of this interaction. For instance, a library of thiocarbazates was synthesized and shown to have a significant preference for the papain family of cysteine proteases, with several potent inhibitors of Cathepsin L and S identified.[4] The design and synthesis of these inhibitors often involve creating a "warhead" that covalently modifies the active site cysteine.[4]
Kinase Inhibitors: Protein kinases are another important class of enzymes targeted in drug discovery, particularly in oncology. Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines, which can be considered thioether derivatives, have been identified as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease.[5] Structure-activity relationship (SAR) studies have demonstrated that the stereochemistry of substituents on the pyrrolopyrimidine core is critical for both potency and selectivity. For example, the (S)-cyclopropylethylamine analog of one lead compound showed comparable potency to the parent molecule.[5]
Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Chiral thioureas have been designed and synthesized as potent anticholinesterase inhibitors.[6] In one study, it was found that the (S)-configuration of a particular chiral thiourea was the most potent against BChE.[6] The stereoselectivity of these interactions is crucial for achieving the desired therapeutic effect while minimizing side effects.
The following table summarizes the inhibitory activities of selected chiral thioester and related compounds against various enzymes.
| Compound Class | Target Enzyme | Chiral Center Configuration | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | LRRK2 (G2019S) | (S)-cyclopropylethylamine | 0.40 | [5] |
| Pyrrolo[2,3-d]pyrimidine | LRRK2 (G2019S) | (R)-cyclopropylethylamine | >10 | [5] |
| Benzyl thiourea derivative | Butyrylcholinesterase (BChE) | S | 1.46 | [6] |
| Benzyl thiourea derivative | Butyrylcholinesterase (BChE) | R | >100 | [6] |
| Thiocarbazate | Cathepsin L | Not Specified | Potent Inhibition | [4] |
| Thiocarbazate | Cathepsin S | Not Specified | Potent Inhibition | [4] |
Signaling Pathways Modulated by Chiral Thioester Compounds
The therapeutic effects of chiral thioester enzyme inhibitors are ultimately mediated by their influence on intracellular signaling pathways. By inhibiting a key enzyme, these compounds can disrupt a cascade of events that contribute to the pathophysiology of a disease.
Kinase Signaling Pathways: The inhibition of kinases like LRRK2 by chiral pyrrolo[2,3-d]pyrimidines directly impacts downstream signaling events. LRRK2 is a complex enzyme with both kinase and GTPase domains, and its hyperactivity is linked to neuronal cell death in Parkinson's disease. Inhibition of LRRK2 kinase activity is expected to modulate pathways involved in vesicular trafficking, autophagy, and protein synthesis, although the precise downstream effects of these chiral inhibitors are still under investigation. A simplified representation of this is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[7] Thiazole-containing compounds have shown inhibitory effects on this pathway.[7]
Below is a conceptual diagram illustrating the inhibition of a generic kinase signaling pathway by a chiral thioester inhibitor.
Inhibition of a Kinase Signaling Pathway.
Protease-Mediated Signaling: The inhibition of proteases like cathepsins can have profound effects on signaling pathways involved in cancer progression and inflammation. Cathepsins are involved in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis. By inhibiting these enzymes, chiral thioester compounds can potentially block these processes. Furthermore, some proteases are involved in the activation of signaling molecules, and their inhibition can therefore dampen pro-inflammatory or pro-cancerous signaling cascades.
The following diagram illustrates a general workflow for the discovery and evaluation of chiral thioester enzyme inhibitors.
Drug Discovery Workflow for Chiral Thioesters.
Experimental Protocols
The development of chiral thioester drug candidates relies on robust and reproducible experimental methods for their synthesis and biological evaluation.
General Procedure for the Enantioselective Synthesis of Thioesters
The enantioselective synthesis of chiral thioesters can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A general protocol for the synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition using a chiral organocatalyst has been reported.[8][9]
Materials:
-
Cyclobutene derivative
-
Thiol
-
Chiral cinchona-based squaramide catalyst
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of the cyclobutene derivative (1.0 equiv) and the thiol (1.2 equiv) in the chosen anhydrous solvent at the desired temperature (e.g., -20 °C to room temperature), add the chiral cinchona-based squaramide catalyst (0.1 equiv).
-
Stir the reaction mixture for a specified period (e.g., 24-48 hours) while monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched thio-substituted cyclobutane.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (er) of the product by chiral HPLC analysis.
General Procedure for Biochemical Assay of Enzyme Inhibition (IC50 Determination)
The inhibitory potency of chiral thioester compounds is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer (specific to the enzyme)
-
Chiral thioester inhibitor stock solutions (in DMSO)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a series of dilutions of the chiral thioester inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the target enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specific period (pre-incubation) to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the rate of product formation over time using the plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]
Conclusion
Chiral thioester compounds represent a promising and versatile class of molecules for the development of novel therapeutics. Their unique chemical reactivity and the profound impact of stereochemistry on their biological activity provide a rich platform for the design of potent and selective enzyme inhibitors. Further exploration into their mechanisms of action and the signaling pathways they modulate will undoubtedly uncover new therapeutic opportunities. The detailed experimental protocols and compiled data within this guide are intended to facilitate and inspire continued research in this exciting area of drug discovery.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR signalling from within the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of a Library of Thiocarbazates and their Activity as Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Dual-Action Idea: A Technical Guide to Vasopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The concept of simultaneously targeting multiple pathological pathways with a single molecule has long been a holy grail in drug development. Vasopeptidase inhibitors emerged from this ambition, offering a novel approach to treating cardiovascular diseases like hypertension and heart failure by dually inhibiting two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and clinical journey of these promising yet ultimately challenging therapeutic agents.
The Core Concept: A Two-Pronged Attack on Cardiovascular Disease
Vasopeptidase inhibitors were designed to modulate two critical systems in cardiovascular homeostasis: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.
-
ACE Inhibition: By blocking ACE, these inhibitors prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, collectively lowering blood pressure.
-
NEP Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, vasopeptidase inhibitors increase the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction and unloading the heart.
The synergistic action of ACE and NEP inhibition was theorized to offer superior cardiovascular protection compared to targeting either pathway alone.
Key Players in Vasopeptidase Inhibition: A Quantitative Overview
Several vasopeptidase inhibitors have been developed and investigated. The most notable are omapatrilat, and more recently, the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril, which is co-formulated with the angiotensin receptor blocker (ARB) valsartan.
| Inhibitor | Target | IC50 | Ki |
| Omapatrilat | ACE | 5 nM | 0.64 nM |
| NEP | 8 nM | 0.45 nM | |
| LBQ657 (active metabolite of Sacubitril) | NEP | 5 nM | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Signaling Pathways and Experimental Workflow
The dual mechanism of action of vasopeptidase inhibitors impacts two interconnected signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these inhibitors.
Caption: Dual inhibition of ACE and NEP by vasopeptidase inhibitors.
Caption: Experimental workflow for vasopeptidase inhibitor development.
Clinical Development and Outcomes: A Tale of Efficacy and a Critical Side Effect
The clinical development of vasopeptidase inhibitors has been a journey of both significant promise and notable setbacks.
Omapatrilat: High Hopes and a Hard Stop
Omapatrilat was the frontrunner in the vasopeptidase inhibitor class and underwent extensive clinical investigation for hypertension and heart failure.
Hypertension: The OCTAVE Trial
The Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial was a large-scale study comparing omapatrilat to the ACE inhibitor enalapril in over 25,000 patients with hypertension.[1][2][3]
| Outcome | Omapatrilat | Enalapril | p-value |
| Systolic Blood Pressure Reduction at Week 8 | Greater by 3.6 mmHg | - | <0.001 |
| Adjunctive Antihypertensive Therapy Use by Week 24 | 19% | 27% | <0.001 |
| Incidence of Angioedema | 2.17% | 0.68% | - |
While omapatrilat demonstrated superior blood pressure-lowering efficacy, it was associated with a significantly higher incidence of angioedema, a potentially life-threatening swelling of the deep layers of the skin and mucous membranes.[1][2][3] This adverse effect ultimately led to the discontinuation of its development.
Heart Failure: The OVERTURE Trial
The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) compared omapatrilat to enalapril in nearly 6,000 patients with chronic heart failure.[4][5]
| Outcome | Hazard Ratio (Omapatrilat vs. Enalapril) | 95% Confidence Interval | p-value |
| Primary Endpoint (Death or HF Hospitalization) | 0.94 | 0.86 - 1.03 | 0.187 |
| Cardiovascular Death or Hospitalization | 0.91 | - | 0.024 |
| All-Cause Mortality | 0.94 | 0.83 - 1.07 | 0.339 |
Omapatrilat did not show superiority over enalapril for the primary endpoint, although some secondary analyses suggested potential benefits.[4][5] However, the increased risk of angioedema remained a significant concern.
Sacubitril/Valsartan: A New Chapter with a Modified Approach
Learning from the experience with omapatrilat, a new strategy emerged: combining a neprilysin inhibitor with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor. This approach, embodied by sacubitril/valsartan (Entresto®), aims to mitigate the risk of angioedema by avoiding the dual potentiation of bradykinin that occurs with combined ACE and NEP inhibition.
Heart Failure: The PARADIGM-HF Trial
The Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure (PARADIGM-HF) trial was a landmark study that compared sacubitril/valsartan to enalapril in over 8,000 patients with heart failure with reduced ejection fraction (HFrEF).[6][7]
| Outcome | Hazard Ratio (Sacubitril/Valsartan vs. Enalapril) | 95% Confidence Interval | p-value |
| Primary Endpoint (CV Death or HF Hospitalization) | 0.80 | 0.73 - 0.87 | <0.001 |
| Cardiovascular Death | 0.80 | 0.71 - 0.89 | <0.001 |
| Hospitalization for Heart Failure | 0.79 | - | - |
| All-Cause Mortality | 0.84 | - | - |
The PARADIGM-HF trial demonstrated the superiority of sacubitril/valsartan over enalapril in reducing the risk of cardiovascular death and hospitalization for heart failure in patients with HFrEF, leading to its approval and widespread clinical use.[6][7]
Experimental Protocols: A Guide to Key Assays
The development of vasopeptidase inhibitors relies on a series of well-defined in vitro and in vivo assays to characterize their potency, efficacy, and safety.
In Vitro Enzyme Inhibition Assays
ACE Inhibition Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the activity of ACE.
-
Principle: A synthetic fluorogenic substrate is cleaved by ACE, releasing a fluorescent product. The rate of fluorescence increase is proportional to ACE activity.
-
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay buffer (e.g., Tris-HCl with ZnCl2)
-
Test compound and a known ACE inhibitor (e.g., captopril) as a positive control
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the assay buffer, ACE enzyme, and either the test compound, positive control, or vehicle (negative control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
-
NEP Inhibition Assay
The protocol for the NEP inhibition assay is analogous to the ACE inhibition assay, with the following modifications:
-
Enzyme: Neutral endopeptidase
-
Substrate: A specific fluorogenic substrate for NEP
-
Positive Control: A known NEP inhibitor (e.g., thiorphan)
In Vivo Efficacy Models
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension.
-
Principle: To evaluate the antihypertensive effect of a test compound in a model that mimics human essential hypertension.
-
Procedure:
-
Acclimate adult male SHRs to the housing conditions and blood pressure measurement procedures.
-
Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.
-
Administer the test compound or vehicle orally or via another appropriate route.
-
Measure blood pressure at various time points after administration.
-
Compare the change in blood pressure in the treated group to the vehicle-treated control group.
-
Animal Models of Heart Failure
Several models can be used to induce heart failure in animals to test the efficacy of new drugs.
-
Coronary Artery Ligation: This surgical procedure in rodents or larger animals induces a myocardial infarction, leading to left ventricular remodeling and heart failure over time.
-
Pressure Overload (e.g., Transaortic Constriction): Surgically narrowing the aorta increases the afterload on the left ventricle, causing hypertrophy and eventual progression to heart failure.
-
Volume Overload (e.g., Aortocaval Fistula): Creating a shunt between the aorta and vena cava increases venous return to the heart, leading to volume overload-induced heart failure.
In these models, efficacy is assessed by measuring changes in cardiac function (e.g., ejection fraction, cardiac output), neurohormonal activation, and survival.
Conclusion: Lessons Learned and Future Directions
The story of vasopeptidase inhibitors is a powerful case study in drug development, highlighting the potential of innovative, multi-targeted approaches while underscoring the critical importance of a thorough understanding of pharmacology and potential side effects. The initial promise of dual ACE/NEP inhibition with omapatrilat was ultimately overshadowed by the unacceptable risk of angioedema. However, the lessons learned from this experience paved the way for the successful development of the ARNI sacubitril/valsartan, which has become a cornerstone of therapy for heart failure with reduced ejection fraction.
Future research in this area may focus on developing novel vasopeptidase inhibitors with an improved safety profile, potentially by targeting different enzymes in the RAAS and natriuretic peptide systems or by designing molecules with greater selectivity to minimize off-target effects. The journey of vasopeptidase inhibitors serves as a reminder that even in the face of setbacks, persistent and innovative research can lead to significant advances in the treatment of cardiovascular disease.
References
- 1. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. | BioWorld [bioworld.com]
- 4. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Effects of Sacubitril/Valsartan in the PARADIGM-HF Trial (Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure) According to Background Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. entrestohcp.com [entrestohcp.com]
Safety, handling, and storage of (R)-2-Acetylthio-3-phenylpropionic Acid
Topic: Safety, Handling, and Storage of (R)-2-Acetylthio-3-phenylpropionic Acid Audience: Researchers, scientists, and drug development professionals.
Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding these hazards.
Based on available data for the compound and its analogues, it is classified as causing skin and eye irritation.[1] For a related compound, Ethyl R-2-Acetylthio-3-phenylpropionate, it is also classified as harmful if swallowed and may cause respiratory irritation.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Handling
Personnel should always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Direct contact with the skin and eyes should be avoided by using appropriate personal protective equipment (PPE).
Table 2: Recommended Personal Protective Equipment (PPE)
| Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities. |
Storage
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend a specific storage temperature of 2-8°C. It should be kept away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely available in published literature. Researchers developing protocols should perform a thorough literature search for related compounds and conduct a comprehensive risk assessment.
General Laboratory Handling Workflow for a Solid Chemical
Figure 1. A generalized workflow for the safe handling of a solid chemical in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Fire Fighting and Accidental Release Measures
Fire Fighting Measures
In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames. Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. Ensure adequate ventilation. For a large spill, evacuate the area and follow emergency procedures. Do not let the product enter drains.
Emergency Response Protocol for Accidental Exposure or Spill
Figure 2. A flowchart outlining the general emergency response for a chemical exposure or spill in a laboratory.
Signaling Pathways and Biological Activity
There is currently a lack of publicly available information on the specific signaling pathways or detailed biological activities of this compound. Researchers interested in the pharmacological effects of this compound should consider conducting preliminary in vitro and in vivo studies to elucidate its mechanism of action.
Conclusion
This compound is a research chemical that requires careful handling and adherence to standard laboratory safety protocols. While comprehensive toxicological data is not available, the existing information indicates that it is an irritant and may be harmful if swallowed. All personnel should be familiar with the information in the Safety Data Sheet and follow the recommended handling, storage, and emergency procedures outlined in this guide.
References
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 2-arylpropanoic acids, commonly known as "profens," are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is highly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting the desired therapeutic effect while the (R)-enantiomer is often less active or contributes to side effects. Consequently, developing efficient enantioselective methods to synthesize single-enantiomer profens like (S)-Naproxen and (S)-Ibuprofen is of paramount importance in the pharmaceutical industry. This document outlines key protocols and data for the asymmetric synthesis of these valuable compounds, with a primary focus on transition metal-catalyzed asymmetric hydrogenation.
General Workflow for Enantioselective Synthesis
The overall process for synthesizing and verifying an enantiomerically enriched chiral compound follows a standardized workflow, from the initial reaction setup to the final analysis of the product's stereochemical purity.
Application Notes and Protocols for Crystallization-Induced Chiral Inversion of Propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deracemization of propionic acid derivatives and other chiral molecules through crystallization-induced chiral inversion methodologies. These techniques are powerful tools for obtaining enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry, as the biological activity of chiral drugs often resides in a single enantiomer.
Introduction to Crystallization-Induced Chiral Inversion
Crystallization-Induced Chiral Inversion is a deracemization process where a dynamic equilibrium between two enantiomers in solution is coupled with the selective crystallization of one of those enantiomers. The continuous removal of the desired enantiomer from the solution via crystallization shifts the equilibrium, leading to the conversion of the undesired enantiomer into the desired one in the solution phase, which then crystallizes. This process can theoretically convert a racemic mixture into a single enantiomer in high yield and enantiomeric excess.
A key requirement for this process is that the chiral compound can racemize in the solution phase. This is often achieved by the addition of a catalytic amount of a base or acid. The crystallization of the desired enantiomer can be initiated by seeding, or it can occur spontaneously.
While direct crystallization-induced chiral inversion in a synthetic step has been reported, more robust and widely applicable methods for achieving deracemization through the interplay of crystallization and solution-phase racemization include Viedma Ripening (Attrition-Enhanced Deracemization) and Temperature Cycling. These techniques provide excellent control over the final chiral outcome.
Key Methodologies and Protocols
This section details the experimental protocols for two powerful crystallization-induced deracemization techniques: Viedma Ripening and Temperature Cycling.
Viedma Ripening (Attrition-Enhanced Deracemization)
Viedma Ripening is a process where a slurry of a racemic conglomerate (a mixture of crystals of the pure enantiomers) is subjected to continuous grinding in the presence of a racemizing agent. The grinding creates a distribution of crystal sizes, and through a process analogous to Ostwald ripening, smaller crystals dissolve and recrystallize onto larger ones. The combination of attrition, dissolution, recrystallization, and racemization in solution leads to the amplification of an initial small enantiomeric excess, eventually resulting in a solid phase of a single enantiomer.
This protocol is adapted from the deracemization of N-(4-chlorobenzylidene)phenylalanine, a derivative of the natural amino acid phenylalanine.
Materials:
-
Racemic N-(4-chlorobenzylidene)phenylalanine
-
Methanol (MeOH)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Glass beads (e.g., 3 mm diameter)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend a nearly racemic mixture of the amino acid derivative (e.g., 3.2 g) in methanol (10.0 g) in a round-bottom flask.[1]
-
Add glass beads (6.0 g) to the suspension.[1]
-
Stir the suspension vigorously using a magnetic stirrer (e.g., 600 rpm) at ambient temperature to allow for efficient grinding of the crystals.[1]
-
After establishing a solid-liquid equilibrium, initiate the racemization in the solution by adding a catalytic amount of DBU (e.g., 10 mol % with respect to the substrate).[1]
-
Monitor the enantiomeric excess (ee) of the solid phase over time by taking small samples of the slurry, filtering, and analyzing the solid by chiral HPLC.
Quantitative Data:
The following table summarizes typical results for attrition-enhanced deracemization.
| Compound | Solvent | Catalyst (mol%) | Grinding | Time | Initial ee (%) | Final ee (%) |
| N-(4-chlorobenzylidene)phenylalanine | MeOH | 10% DBU | Glass beads | Several days | ~1-5 | >99 |
| N-(2-methylbenzylidene)-phenylglycine amide | MeCN | DBU | Glass beads | ~7 days | slightly enriched | >99.9 |
Logical Workflow for Viedma Ripening:
Caption: Workflow of Viedma Ripening showing the interplay between solution and solid phases.
Temperature Cycling
Temperature cycling is another effective method for deracemization. In this technique, a slurry of the racemic conglomerate is subjected to repeated temperature cycles. During the heating phase, a portion of the crystals dissolves, and upon cooling, crystallization occurs. In the presence of a racemizing agent, the dissolved material can racemize in solution. A small initial enantiomeric imbalance will be amplified over many cycles, as the major enantiomer crystallizes out preferentially, driving the equilibrium in the solution phase.
This protocol is a general guide based on published procedures for compounds like N-(2-methylbenzylidene)-phenylglycine amide.
Materials:
-
Racemic compound (e.g., N-(2-methylbenzylidene)-phenylglycine amide)
-
Appropriate solvent (e.g., acetonitrile or a mixture of isopropanol/acetonitrile)
-
Racemizing agent (e.g., DBU)
-
Jacketed reaction vessel with a temperature controller
-
Stirrer
Procedure:
-
Prepare a saturated solution of the racemic compound in the chosen solvent at the lower temperature of the cycle (e.g., 30°C).
-
Add an excess of the racemic solid to create a slurry with a specific density. A small enantiomeric enrichment can be introduced by adding a small amount of the pure desired enantiomer.
-
Add the racemizing agent to the slurry.
-
Begin the temperature cycling. A typical cycle consists of:
-
Repeat the cycles until the desired enantiomeric excess is achieved in the solid phase.
-
Monitor the progress by periodically sampling the slurry and analyzing the solid by chiral HPLC.
Quantitative Data:
The following table presents typical data for deracemization via temperature cycling.
| Compound | Solvent | Catalyst | Temperature Cycle (°C) | Number of Cycles | Initial ee (%) | Final ee (%) |
| N-(2-methylbenzylidene)-phenylglycine amide | IPA/ACN (95/5) | DBU | 30 - 41 | ~20-40 | 5-10 | >98 |
| N-(2-methylbenzylidene)-phenylglycine amide | Acetonitrile | DBU | 20 - 50 | Variable | 4 | >95 |
Experimental Workflow for Temperature Cycling:
Caption: Experimental workflow for deracemization via temperature cycling.
Application to Propionic Acid Derivatives
The methodologies described above are applicable to 2-arylpropionic acids (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs), provided they can form a conglomerate and a suitable racemization catalyst is employed. For instance, the deracemization of naproxen has been demonstrated using attrition-enhanced methods.[3] The key is to establish conditions where the rate of racemization in solution is sufficiently fast relative to the crystallization kinetics.
A notable example of a direct crystallization-induced chiral inversion is the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid. In this process, the undesired (S)-2-bromo-3-phenylpropanoic acid is converted to the (R)-enantiomer with high enantiomeric excess (96-99%) through crystallization-induced chiral inversion.[4][5] This transformation is a key step in an efficient synthesis starting from the inexpensive L-phenylalanine.[4][5]
Conclusion
Crystallization-induced chiral inversion, particularly through robust techniques like Viedma Ripening and Temperature Cycling, offers a powerful and efficient means to obtain enantiomerically pure propionic acid derivatives and other chiral compounds. These methods are scalable and can lead to high yields and excellent enantiopurity, making them highly attractive for industrial applications in the pharmaceutical and fine chemical sectors. The choice of method and the optimization of experimental parameters are crucial for successful deracemization and depend on the specific properties of the target molecule.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the development of various pharmaceuticals. The synthesis commences with the readily available and inexpensive amino acid, L-phenylalanine, and proceeds through a three-step sequence involving diazotization/bromination, a pivotal crystallization-induced chiral inversion, and a final nucleophilic substitution. This method offers a cost-effective and stereoselective route to the target compound. All quantitative data are summarized for clarity, and experimental procedures are described in detail.
Introduction
(S)-2-acetylthio-3-phenylpropanoic acid is a crucial building block in the synthesis of pharmaceutically active compounds, notably as an intermediate for vasopeptidase inhibitors used in the treatment of hypertension and congestive heart failure.[1] Traditional synthetic routes often utilize the more expensive D-phenylalanine.[1] The protocol outlined here presents an efficient alternative starting from the natural and more economical L-phenylalanine.[1][2][3] The key to this process is a crystallization-induced dynamic resolution which allows for the inversion of stereochemistry at a critical intermediate stage.[1][2]
Overall Synthetic Scheme
The synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine is accomplished in three main steps:
-
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid via diazotization and bromination of L-phenylalanine.
-
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid through a crystallization-induced diastereomeric resolution using (R)-bornylamine.
-
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid by nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.
Data Presentation
Table 1: Summary of Yields and Purity for the Synthetic Steps
| Step | Product | Starting Material | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | (S)-2-bromo-3-phenylpropanoic acid | L-phenylalanine | Not specified in detail | Not specified in detail |
| 2 | (R)-2-bromo-3-phenylpropanoic acid | (S)-2-bromo-3-phenylpropanoic acid | 78% (of the diastereomeric salt) | 96-98% |
| 3 | (S)-2-acetylthio-3-phenylpropanoic acid | (R)-2-bromo-3-phenylpropanoic acid | 87-90% | 92-95% (can be >99% after recrystallization) |
Table 2: Physicochemical and Spectroscopic Data for (S)-2-acetylthio-3-phenylpropanoic acid
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| Melting Point | 41-43 °C |
| Optical Rotation | Not specified |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.45 (dd, 1H, J = 8.0, 6.0 Hz, CH-S), 3.30 (dd, 1H, J = 14.0, 6.0 Hz, Ph-CH₂), 3.15 (dd, 1H, J = 14.0, 8.0 Hz, Ph-CH₂), 2.35 (s, 3H, COCH₃), 11.0-12.0 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): 195.0 (C=O, acetyl), 176.0 (C=O, acid), 136.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 48.0 (CH-S), 40.0 (Ph-CH₂), 30.0 (COCH₃) |
Note: NMR data is predicted based on closely related structures and general chemical shift knowledge as explicit experimental data was not available in the searched literature.
Experimental Protocols
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
This procedure involves the diazotization of the amino group of L-phenylalanine, followed by substitution with bromide. The reaction proceeds with overall retention of stereochemistry.[4]
Materials:
-
L-phenylalanine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Ice bath
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve L-phenylalanine in 48% HBr.
-
Cool the solution to 0-5 °C using an ice bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The addition should be controlled to minimize the evolution of brown nitrogen oxide fumes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (typically 1-2 hours) and then allow it to warm to room temperature.
-
Extract the product from the aqueous solution using a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-bromo-3-phenylpropanoic acid. Further purification may be performed by recrystallization if necessary.
Step 2: Crystallization-Induced Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
This key step utilizes a chiral amine, (R)-bornylamine, to form diastereomeric salts. Under specific conditions, the less soluble salt of the (R)-bromo acid crystallizes, driving the equilibrium to favor the formation of the desired (R)-enantiomer.[1]
Materials:
-
(S)-2-bromo-3-phenylpropanoic acid
-
(R)-bornylamine
-
Acetonitrile (CH₃CN)
-
Tetraethylammonium bromide (TEAB)
-
Methanesulfonic acid
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide as a bromide source.
-
Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over a period of 24 hours.
-
Continue to stir the resulting slurry for an additional 24 hours at the same temperature.
-
Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.
-
Wash the collected solid with cold acetonitrile and dry.
-
To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.
-
Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.
-
Dry the organic extract and evaporate the solvent to obtain the product with high enantiomeric excess (typically 96-98% ee).[1]
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
The final step is a nucleophilic substitution (Sₙ2) reaction where the bromide in (R)-2-bromo-3-phenylpropanoic acid is displaced by the thioacetate anion with inversion of configuration, yielding the desired (S)-product.[1][3]
Materials:
-
(R)-2-bromo-3-phenylpropanoic acid
-
Potassium thioacetate (KSAc)
-
A suitable solvent (e.g., acetone or dimethylformamide)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane (for recrystallization)
Procedure:
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent.
-
Add potassium thioacetate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude (S)-2-acetylthio-3-phenylpropanoic acid by recrystallization from a solvent system such as MTBE/heptanes to achieve high enantiomeric purity (>99% ee).[1]
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic pathway for (S)-2-acetylthio-3-phenylpropanoic acid.
Logical Relationship of Key Steps
Caption: Stereochemical progression of the synthesis.
References
Application of Thio-Containing Propionic Acid Derivatives in Cardiovascular Drug Synthesis: A Focus on Captopril
Introduction
While the query specified (R)-2-Acetylthio-3-phenylpropionic Acid, current scientific literature extensively documents the pivotal role of a structurally related compound, (S)-3-acetylthio-2-methylpropanoic acid , as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2] Captopril is a widely prescribed medication for the management of hypertension and congestive heart failure.[2] The specific stereochemistry of the (S)-enantiomer is crucial for the therapeutic efficacy of the final drug molecule. This document provides detailed application notes and experimental protocols for the synthesis of Captopril, highlighting the application of (S)-3-acetylthio-2-methylpropanoic acid.
Application Notes
(S)-3-acetylthio-2-methylpropanoic acid serves as a critical building block in the synthesis of Captopril, one of the first and most important ACE inhibitors.[1] The therapeutic action of Captopril relies on its ability to inhibit the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[3][4] By blocking the angiotensin-converting enzyme, Captopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][5]
The synthesis of Captopril from (S)-3-acetylthio-2-methylpropanoic acid involves a straightforward and efficient pathway, making it a viable process for industrial-scale pharmaceutical production. The thioacetyl group in the intermediate serves as a protected form of the crucial thiol group in Captopril, which is responsible for chelating the zinc ion in the active site of ACE.[6]
Experimental Protocols
The synthesis of Captopril can be broadly divided into four main stages:
-
Synthesis of 3-Acetylthio-2-methylpropanoic Acid: This initial step involves the 1,4-addition of thioacetic acid to methacrylic acid.[2]
-
Formation of (S)-3-Acetylthio-2-methylpropanoyl Chloride: The carboxylic acid is then converted to its more reactive acid chloride derivative.
-
Coupling with L-Proline: The acid chloride is subsequently coupled with L-proline to form the amide bond.
-
Deprotection to Yield Captopril: The final step involves the removal of the acetyl group to expose the free thiol, yielding Captopril.
Protocol 1: Synthesis of 3-Acetylthio-2-methylpropanoic Acid
Objective: To synthesize racemic 3-acetylthio-2-methylpropanoic acid from methacrylic acid and thioacetic acid.
Materials:
-
Methacrylic acid
-
Thioacetic acid
Procedure:
-
A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is heated on a steam bath for one hour.[7]
-
The reaction mixture is then stored at room temperature for 18 hours to ensure the completion of the reaction.[7]
-
The progress of the reaction can be monitored by NMR spectroscopy to confirm the complete consumption of methacrylic acid.[7]
-
The resulting 3-acetylthio-2-methylpropanoic acid is then purified by vacuum distillation. The fraction boiling at 128.5°-131°C (2.6 mmHg) is collected.[7]
Protocol 2: Preparation of (S)-3-Acetylthio-2-methylpropanoyl Chloride
Objective: To convert the carboxylic acid to its corresponding acid chloride.
Materials:
-
(S)-3-Acetylthio-2-methylpropanoic acid
-
Thionyl chloride
-
Dichloromethane (solvent)
Procedure:
-
In a reaction flask, add 14.5 g of (S)-3-acetylthio-2-methylpropanoic acid and 80 ml of dichloromethane.
-
While stirring, slowly add 12.5 g of thionyl chloride, maintaining the temperature at or below 20°C.
-
After the addition is complete, continue the reaction at 20-25°C for 1 hour, followed by 2 hours at 35-40°C.
-
Upon completion, the solvent and any remaining thionyl chloride are removed under reduced pressure to yield (S)-3-acetylthio-2-methylpropanoyl chloride.
Protocol 3: Coupling of (S)-3-Acetylthio-2-methylpropanoyl Chloride with L-Proline
Objective: To form the amide bond between the acid chloride and L-proline.
Materials:
-
(S)-3-Acetylthio-2-methylpropanoyl chloride
-
L-Proline
-
Sodium hydroxide solution
-
Water
-
Ethyl acetate (for extraction)
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 10 g of L-proline in 60 ml of purified water in a reaction flask and cool to -2°C.
-
Adjust the pH of the solution to 8-10 using a sodium hydroxide solution (7.2 g NaOH in 70 ml water).[1]
-
Slowly add 15.5 g of (S)-3-acetylthio-2-methylpropanoyl chloride to the L-proline solution, maintaining the temperature between 0-5°C and the pH between 8-10 by the concurrent dropwise addition of the sodium hydroxide solution.[1]
-
After the addition is complete, allow the reaction to proceed for 10 minutes, then warm to 25-30°C and continue for 3 hours.[1]
-
At the end of the reaction, adjust the pH to 1-2 with concentrated hydrochloric acid.[1]
-
Extract the product twice with 100 ml portions of ethyl acetate.[1]
-
Combine the organic phases and concentrate to obtain 1-(3-acetylthio-2-methylpropanoyl)-L-proline.[1]
Protocol 4: Ammonolysis to Yield Captopril
Objective: To deprotect the acetyl group to form the final Captopril product.
Materials:
-
1-(3-acetylthio-2-methylpropanoyl)-L-proline
-
Sodium hydroxide
-
Water
-
Concentrated hydrochloric acid
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 ml reaction flask, dissolve 14 g of sodium hydroxide in 30 ml of purified water and cool the solution to -2 to 0°C.[1]
-
Add 21 g of the product from Protocol 3 (free acid) to the cooled solution.[1]
-
Raise the temperature to 35-40°C and maintain for 1.5 hours.[1]
-
After the reaction is complete, cool the mixture to 25-30°C and adjust the pH to 1-2 with concentrated hydrochloric acid.[1]
-
The product is then extracted twice with 100 ml portions of dichloromethane.[1]
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield Captopril.[1]
Quantitative Data Summary
| Step | Reactant 1 | Amount 1 | Reactant 2 | Amount 2 | Product | Yield | Reference |
| 1. Synthesis of Intermediate | Thioacetic acid | 50 g | Methacrylic acid | 40.7 g | 3-acetylthio-2-methylpropanoic acid | 64 g | [7] |
| 2. Acid Chloride Formation | 3-acetylthio-2-methylpropanoic acid | 14.5 g | Thionyl chloride | 12.5 g | 3-acetylthio-2-methylpropanoyl chloride | 98% | |
| 3. Coupling with L-Proline | L-proline | 10 g | 3-acetylthio-2-methylpropanoyl chloride | 15.5 g | 1-(3-acetylthio-2-methylpropanoyl)-L-proline | 95% | [1] |
| 4. Deprotection | 1-(3-acetylthio-2-methylpropanoyl)-L-proline | 21 g | Sodium hydroxide | 14 g in 30 ml water | Captopril | 93% | [1] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of Captopril within the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Workflow
Caption: Synthetic workflow for the preparation of Captopril.
References
- 1. Captopril synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Captopril - BioPharma Notes [biopharmanotes.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Captopril? [synapse.patsnap.com]
- 6. brieflands.com [brieflands.com]
- 7. prepchem.com [prepchem.com]
Application Notes & Protocols for the Quantification of (R)-2-Acetylthio-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Acetylthio-3-phenylpropionic acid is a chiral compound of interest in pharmaceutical research and development. Its biological activity is often enantiomer-specific, making the accurate quantification of the (R)-enantiomer crucial for efficacy and safety assessment. This document provides detailed analytical methods for the quantification of this compound in various matrices, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The provided protocols are based on established methods for the analysis of related chiral compounds, including 2-phenylpropionic acid derivatives and thiol-containing molecules. While these methods are expected to be highly applicable, method validation in the user's laboratory is essential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃S | PubChem |
| Molecular Weight | 238.30 g/mol | PubChem |
| IUPAC Name | (2R)-2-(acetylsulfanyl)-3-phenylpropanoic acid | PubChem |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | N/A |
Analytical Methods Overview
The primary analytical challenges in the quantification of this compound are its chiral nature and the presence of a reactive thiol group. The methods outlined below address these challenges.
-
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a direct method for enantioselective separation and quantification. It relies on a chiral stationary phase (CSP) to resolve the (R)- and (S)-enantiomers.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices. Chiral separation can be achieved by using a chiral column or by pre-column derivatization with a chiral reagent.
Experimental Protocols
Chiral HPLC-UV Method
This protocol describes a direct method for the enantioselective quantification of this compound.
Workflow for Chiral HPLC-UV Analysis
Caption: Workflow for chiral HPLC-UV analysis of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
(S)-2-Acetylthio-3-phenylpropionic acid reference standard (for selectivity testing)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Sample matrix (e.g., plasma, tissue homogenate)
-
Internal Standard (IS), e.g., a structurally similar chiral compound
4.1.2. Instrumentation and Columns
-
HPLC system with a UV detector
-
Chiral Stationary Phase Columns (examples):
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
(R,R)-Whelk-O1
-
4.1.3. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
Note: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers. The elution order of the enantiomers should be confirmed by injecting the individual standards.
4.1.4. Sample Preparation (from Biological Matrix)
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution.
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
4.1.5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the (R)-enantiomer to the internal standard against the concentration of the (R)-enantiomer standards.
-
Determine the concentration of the (R)-enantiomer in the samples from the calibration curve.
LC-MS/MS Method
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in biological fluids.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
4.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.2.2. Instrumentation
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4.2.3. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
4.2.4. Mass Spectrometry Conditions (Example)
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusion of the standardPrecursor ion (Q1): [M-H]⁻ (m/z 237.1)Product ion (Q3): Specific fragment to be identified |
| Collision Energy | To be optimized |
4.2.5. Sample Preparation (Solid Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 10 µL of the SIL-IS and 200 µL of 0.1% formic acid in water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
4.2.6. Chiral Separation for LC-MS/MS For enantioselective analysis by LC-MS/MS, two approaches can be employed:
-
Direct Chiral LC-MS/MS: Utilize a chiral column with a mobile phase compatible with MS detection (e.g., using volatile buffers like ammonium formate).
-
Indirect Chiral Analysis (Pre-column Derivatization): React the sample with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). A suitable derivatizing agent for the carboxylic acid group is (R)- or (S)-1-phenylethylamine.
Method Validation
For use in regulated environments, the analytical methods should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Quantitative Data Summary
The following tables provide example validation data that should be generated for each method.
Table 1: Example Calibration Curve Data for Chiral HPLC-UV Method
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.248 |
| 1.0 | 0.505 |
| 5.0 | 2.510 |
| 10.0 | 5.025 |
| Linearity (r²) | > 0.995 |
Table 2: Example Accuracy and Precision Data for LC-MS/MS Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1 | 0.98 | 98.0 | < 15 |
| Low QC | 3 | 2.95 | 98.3 | < 10 |
| Mid QC | 50 | 51.2 | 102.4 | < 8 |
| High QC | 150 | 147.9 | 98.6 | < 5 |
Logical Relationships in Method Development
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
These application notes and protocols provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. Researchers should adapt and optimize these methods based on their specific instrumentation and sample matrices.
Application Note: HPLC Protocol for Purity Analysis of (R)-2-Acetylthio-3-phenylpropionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Acetylthio-3-phenylpropionic acid is a chiral molecule of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for quality control and to ensure the safety and efficacy of potential drug candidates. This document provides a detailed high-performance liquid chromatography (HPLC) protocol for the purity analysis of this compound. The described reverse-phase HPLC (RP-HPLC) method is designed to be robust, and suitable for quantifying the main component and potential impurities.
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis.
2.1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
-
-
Column:
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
2.2. Chromatographic Conditions
A summary of the HPLC parameters is provided in the table below.
| Parameter | Recommended Conditions |
| Column | Newcrom R1 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[1] The ratio should be optimized, for example, a starting point could be Acetonitrile:Water (50:50 v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | Approximately 15 minutes (adjust as necessary to elute all components) |
2.3. Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare a mobile phase with 0.1% phosphoric acid, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix the acidified water with acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent like methanol or the mobile phase to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a sample of the this compound to be tested.
-
Prepare the sample solution following the same procedure as the standard solution to achieve a similar final concentration.
-
2.4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
2.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample.
2.6. Calculation of Purity
The purity of the this compound sample can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Workflow Diagram
The following diagram illustrates the experimental workflow for the purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and straightforward approach for determining the purity of this compound. The method is suitable for routine quality control in research and manufacturing environments. For analyzing the enantiomeric purity, a chiral HPLC method would be required, which may involve derivatization or the use of a chiral stationary phase.[5][6]
References
- 1. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 2-Phenylpropionic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenylpropionic acid, also known as hydratropic acid, is a chiral carboxylic acid and a key structural motif in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The enantiomers of these drugs often exhibit different pharmacological and toxicological profiles. For instance, the (S)-enantiomer of many profens is responsible for the therapeutic anti-inflammatory activity, while the (R)-enantiomer may be inactive or contribute to adverse effects. Therefore, the accurate separation and quantification of 2-phenylpropionic acid enantiomers are critical in drug development, quality control, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the primary chromatographic and electrophoretic techniques used for this chiral separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Application Note: Chiral HPLC is the most widely used technique for the enantioseparation of profens due to its versatility and high resolution. The separation is achieved by creating a chiral environment where the two enantiomers can be distinguished. There are three main approaches:
-
Chiral Stationary Phases (CSPs): This is the most common direct method. The enantiomers are passed through a column containing a chiral selector immobilized on a solid support (typically silica). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating 2-arylpropionic acids.[1] The differential interaction between the enantiomers and the CSP leads to different retention times, enabling their separation.[2]
-
Chiral Mobile Phase Additives (CMPA): A chiral selector, such as a cyclodextrin, is added to the mobile phase.[2][3][4] This selector forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase, which can then be separated on a standard achiral column.
-
Indirect Method (Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[2][5] These diastereomers have different physicochemical properties and can be separated on a conventional achiral column. This method is effective but requires extra sample preparation steps and a pure derivatizing agent.[2][5]
For 2-phenylpropionic acid and its derivatives, direct separation on polysaccharide-based CSPs under normal-phase or reversed-phase conditions is often the preferred strategy due to its efficiency and broad applicability.[1][6]
Quantitative Data: HPLC Methods
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rₛ) | Reference |
| 2-Phenylpropionic Acid | CHIRAL-AGP | 4% acetonitrile in 10 mM ammonium acetate | 0.9 | UV 225 nm | - | - | [7] |
| 2-Phenylpropionic Acid | Chirex 3014 | Hexane/DCE/TFA (97:3:0.5) | 1.0 | - | 1.06 | - | [6] |
| Fenoprofen | CHIRALCEL OD-H | n-Hexane/2-Propanol/TFA (90:10:0.1) | 1.0 | UV 254 nm | 1.15 | 2.10 | [1] |
| Ketoprofen | CHIRALPAK AD-H | n-Hexane/Ethanol/TFA (85:15:0.1) | 1.0 | UV 254 nm | 1.25 | 3.55 | [1] |
| 2-Phenylpropionic Acid | Derivatized to diastereomeric amides | Normal-phase chromatography | - | - | - | - | [5] |
Note: Data for closely related profens like Fenoprofen and Ketoprofen are included to demonstrate the utility of specific CSPs.
Experimental Protocol: HPLC Separation using a Polysaccharide-based CSP
This protocol is a general guideline for the separation of 2-phenylpropionic acid enantiomers using a Chiralpak® AD-H column.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic acid (TFA) (85:15:0.1, v/v/v). All solvents should be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-phenylpropionic acid at 1 mg/mL in the mobile phase.
-
Prepare standards and samples by diluting the stock solution to the desired concentration (e.g., 10-100 µg/mL) using the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the racemic standard to determine the retention times (t_R) of the (R)- and (S)-enantiomers and to calculate the resolution (R_s) and separation factor (α).
-
Inject the unknown samples for quantification.
-
Construct a calibration curve using standards of known concentrations if quantitative analysis is required.
-
Workflow Diagram: Chiral HPLC Separation
Caption: General workflow for chiral HPLC analysis.
Supercritical Fluid Chromatography (SFC)
Application Note: SFC is a powerful "green" alternative to normal-phase HPLC for chiral separations. It uses supercritical CO₂ as the main mobile phase component, which is non-toxic, non-flammable, and inexpensive.[8] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[8][9]
For the separation of acidic compounds like 2-phenylpropionic acid, a polar co-solvent (modifier) such as methanol or ethanol is typically added to the CO₂.[8] An acidic or basic additive is also commonly used to improve peak shape and resolution.[10] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[11] SFC is particularly advantageous for preparative scale purifications due to the ease of removing the CO₂ from the collected fractions.[10][12]
Quantitative Data: SFC Methods
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (CO₂ / Modifier) | Additive | Back Pressure (bar) | Temperature (°C) | Reference |
| Ibuprofen | Kromasil CHI-TBB | CO₂ / Methanol | - | 150 | 40 | [13] |
| Ibuprofen | Multiple CSPs screened | CO₂ / (MeOH:EtOH:IPA 1:1:1) | 20 mM Ammonia | - | - | [10] |
| General Profens | Polysaccharide-based CSPs | CO₂ / Methanol | - | 150 | 35 | [8] |
Note: SFC methods are often developed for the entire class of profen drugs. Ibuprofen is used as a representative model compound.
Experimental Protocol: SFC Separation
This protocol provides a general method for screening and optimizing the chiral separation of 2-phenylpropionic acid using SFC.
-
Instrumentation:
-
Analytical SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or similar polysaccharide-based column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ and Methanol (with 0.1% TFA as an additive).
-
Gradient: Start with a screening gradient of 5% to 40% Methanol over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve racemic 2-phenylpropionic acid in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the screening gradient.
-
Identify the conditions (modifier percentage) that provide the best separation.
-
Optimize the separation by switching to an isocratic method using the optimal modifier percentage identified in the screening run. Adjust the flow rate, temperature, and back pressure to improve resolution and analysis time.
-
Once the analytical method is optimized, it can be scaled up for preparative purification if needed.[10]
-
Workflow Diagram: Chiral SFC Method Development
Caption: SFC method development workflow.
Capillary Electrophoresis (CE)
Application Note: Capillary Electrophoresis offers a high-efficiency, low-sample consumption alternative to chromatographic methods for chiral separations.[14][15] In CE, enantiomers are separated in a capillary filled with a background electrolyte (BGE) under the influence of a high electric field.
The separation of neutral or acidic enantiomers like 2-phenylpropionic acid is achieved by adding a chiral selector to the BGE. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors for this purpose.[16][17] The enantiomers form transient inclusion complexes with the cyclodextrin, and the different stability of these diastereomeric complexes leads to different electrophoretic mobilities and, consequently, separation.[17] Key parameters to optimize include the type and concentration of the CD, the pH and concentration of the BGE, temperature, and applied voltage.[16][17]
Quantitative Data: CE Methods
| Analyte | Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Capillary Dimensions | Reference |
| 2,3-dihydroxy-3-phenylpropionate | 1.7% β-CD | 200 mM Borate buffer, pH 9.8 | 15 | 20 | 58.5 cm x 75 µm | [16] |
| Ketoprofen, Ibuprofen, Fenoprofen | Heptakis-2,3,6-tri-O-methyl-β-CD (TMe-β-CD) | Phosphate buffer | 20-30 | 25 | - | [17] |
| Ibuprofen | Trimethyl-β-CD (TM-β-CD) | - | - | - | - | [18] |
Note: Data from closely related compounds are included to show effective conditions. The specific CD and pH are critical for success.
Experimental Protocol: CE Separation
This protocol describes a general procedure for the enantioseparation of 2-phenylpropionic acid using a cyclodextrin-modified BGE.
-
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a DAD or UV detector.
-
-
Materials & Reagents:
-
Capillary: Fused-silica capillary, e.g., 50 cm total length (40 cm to detector) x 50 µm I.D.
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Trimethyl-β-cyclodextrin (TM-β-CD).
-
BGE: 50 mM Sodium phosphate buffer. Adjust pH to a suitable value (e.g., pH 7.0 for anionic separation) with phosphoric acid or sodium hydroxide. Dissolve the chosen CD in the BGE at a concentration of 10-20 mM.
-
Rinse Solutions: 0.1 M NaOH, deionized water.
-
-
Sample Preparation:
-
Dissolve racemic 2-phenylpropionic acid in water or a water/methanol mixture at ~0.5 mg/mL.
-
Ensure the sample is dissolved in a medium with lower conductivity than the BGE to facilitate sample stacking.
-
-
Procedure:
-
Capillary Conditioning (for new capillary): Rinse sequentially with 1 M NaOH (20 min), deionized water (20 min), and BGE (30 min).
-
Pre-run Rinse: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and finally the BGE (5 min).
-
Injection: Inject the sample using pressure (e.g., 50 mbar for 5 seconds).
-
Separation: Apply a voltage of +25 kV (normal polarity, assuming an anionic analyte at neutral pH). The anode is at the inlet.
-
Detection: Monitor the absorbance at 214 nm.
-
Optimization: Optimize the separation by varying the CD type and concentration, BGE pH, and applied voltage.
-
Logical Relationship Diagram: CE Chiral Separation Principle
Caption: Logical relationships in CE chiral separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. High performance liquid chromatographic enantioseparation of 2-phenylpropionic acid using chiral mobile phase additive [ywfx.nifdc.org.cn]
- 4. Figure 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 5. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. fagg.be [fagg.be]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomeric resolution of 2‐arylpropionic acid nonsteroidal anti‐inflammatory drugs by capillary electrophoresis: Methods and applications | Semantic Scholar [semanticscholar.org]
- 16. Enantiomeric separation of synthetic 2,3-dihydroxy-3-phenylpropionate compounds by beta-cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Drug Separation by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for the separation of chiral drug compounds. Its high resolving power, short analysis times, low sample and reagent consumption, and versatility make it an invaluable tool in pharmaceutical analysis, from early drug discovery to quality control.[1][2][3] This document provides detailed application notes and experimental protocols for the chiral separation of drugs using various CE methods.
The fundamental principle of chiral separation in CE lies in the addition of a chiral selector to the background electrolyte (BGE).[3][4] The transient diastereomeric complexes formed between the enantiomers and the chiral selector exhibit different electrophoretic mobilities, leading to their separation. Common chiral selectors include cyclodextrins, macrocyclic antibiotics, proteins, and chiral surfactants.[5][6]
This document will delve into the practical application of these selectors in different CE modes, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Principle of Chiral Separation in Capillary Electrophoresis
The separation of enantiomers in CE is achieved by creating a difference in their effective electrophoretic mobility. This is accomplished by adding a chiral selector to the background electrolyte. The enantiomers (E+ and E-) interact with the chiral selector (CS) to form transient diastereomeric complexes (E+-CS and E--CS). These complexes have different association constants, leading to a difference in the time each enantiomer spends in the complexed and uncomplexed states. This results in different effective mobilities and, consequently, separation.
References
- 1. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Selectors in Capillary Electrophoresis: Trends During 2017⁻2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 3-Phenylpropionic Acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropionic acid, also known as hydrocinnamic acid, is a carboxylic acid that serves as a key intermediate in various chemical syntheses and is found in a range of natural products. Its structural characterization is crucial for quality control, reaction monitoring, and metabolite identification in drug development. This document provides detailed protocols for the analysis of 3-phenylpropionic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-phenylpropionic acid, ¹H and ¹³C NMR are fundamental for confirming its structure.
Quantitative NMR Data
The following tables summarize the characteristic chemical shifts for 3-phenylpropionic acid.
Table 1: ¹H NMR Chemical Shifts for 3-Phenylpropionic Acid
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.72 - 11.05 | Singlet | - |
| Phenyl H (ortho, meta, para) | 7.17 - 7.34 | Multiplet | - |
| -CH₂- (adjacent to phenyl) | 2.97 | Triplet | 7.8 |
| -CH₂- (adjacent to COOH) | 2.69 | Triplet | 7.8 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[1][2]
Table 2: ¹³C NMR Chemical Shifts for 3-Phenylpropionic Acid
| Carbon | Chemical Shift (δ, ppm) |
| -COOH | 177.7 - 179.0 |
| Phenyl C (ipso) | 140.18 |
| Phenyl C (ortho, meta, para) | 126.2 - 128.6 |
| -CH₂- (adjacent to phenyl) | 35.59 |
| -CH₂- (adjacent to COOH) | 30.49 |
Note: These values represent typical shifts and may vary based on experimental conditions.[1][3]
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of 3-phenylpropionic acid.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the 3-phenylpropionic acid sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. Instrument Setup and Data Acquisition:
- The experiments can be performed on a standard NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument.[2]
- Insert the sample into the NMR probe.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- For ¹H NMR:
- Acquire a one-dimensional proton spectrum using a standard pulse program.
- Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- For ¹³C NMR:
- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase the resulting spectra to obtain pure absorption lineshapes.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the 3-phenylpropionic acid structure.
// Node Definitions
SamplePrep [label="Sample Preparation\n(Dissolve in CDCl3 + TMS)", fillcolor="#F1F3F4", fontcolor="#202124"];
NMRTube [label="Transfer to NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"];
Spectrometer [label="Insert into NMR Spectrometer", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];
Tuning [label="Tuning and Shimming", fillcolor="#FBBC05", fontcolor="#202124"];
Acquisition [label="Data Acquisition\n(1H and 13C Spectra)", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];
Processing [label="Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"];
Analysis [label="Spectral Analysis\n(Shift, Integration, Coupling)", fillcolor="#5F6368", style="filled", fontcolor="#FFFFFF"];
// Edges
SamplePrep -> NMRTube;
NMRTube -> Spectrometer;
Spectrometer -> Tuning;
Tuning -> Acquisition;
Acquisition -> Processing;
Processing -> Analysis;
}
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing fragmentation patterns. For organic acids like 3-phenylpropionic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical approach.
Quantitative Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 3-phenylpropionic acid exhibits a characteristic fragmentation pattern.
Table 3: Key Mass Fragments of 3-Phenylpropionic Acid (EI-MS)
| m/z | Proposed Fragment Ion | Relative Abundance |
| 150 | [M]⁺ (Molecular Ion) | Moderate |
| 105 | [M - COOH]⁺ | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Often Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Moderate |
| 45 | [COOH]⁺ | Moderate |
Note: Relative abundances can vary depending on the ionization energy and instrument type.[1][3]
Experimental Protocol for GC-MS Analysis
This protocol details the steps for analyzing 3-phenylpropionic acid using GC-MS, including a necessary derivatization step to improve volatility.
1. Sample Derivatization (Silylation):
- Organic acids often require derivatization to increase their volatility for GC analysis.[4]
- In a vial, dissolve a small amount (approx. 1 mg) of 3-phenylpropionic acid in a suitable solvent (e.g., pyridine).
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
- Heat the mixture at 60-70°C for about 30 minutes to ensure complete derivatization.
2. GC-MS Instrument Setup and Analysis:
- The analysis can be performed on a standard GC-MS system, such as a Varian 3400 gas chromatograph coupled to a Saturn II ion trap mass spectrometer.[1]
- Gas Chromatography (GC) Conditions:
- Injector: Set to a temperature of 250°C.
- Carrier Gas: Helium at a constant flow rate.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: Set to 200-230°C.
3. Data Analysis:
- Identify the peak corresponding to the derivatized 3-phenylpropionic acid in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern, identifying the molecular ion (of the derivative) and key fragment ions.
- Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.
// Node Definitions
Derivatization [label="Sample Derivatization\n(Silylation)", fillcolor="#F1F3F4", fontcolor="#202124"];
Injection [label="Injection into GC-MS", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];
Separation [label="GC Separation\n(Capillary Column)", fillcolor="#FBBC05", fontcolor="#202124"];
Ionization [label="Ionization\n(Electron Impact, 70 eV)", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];
MassAnalysis [label="Mass Analysis\n(Quadrupole / Ion Trap)", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"];
Detection [label="Detection and Data Acquisition", fillcolor="#5F6368", style="filled", fontcolor="#FFFFFF"];
Analysis [label="Data Analysis\n(TIC and Mass Spectrum)", fillcolor="#202124", style="filled", fontcolor="#FFFFFF"];
// Edges
Derivatization -> Injection;
Injection -> Separation;
Separation -> Ionization;
Ionization -> MassAnalysis;
MassAnalysis -> Detection;
Detection -> Analysis;
}
Fragmentation Pathway of 3-Phenylpropionic Acid
The fragmentation of 3-phenylpropionic acid upon electron ionization follows predictable pathways, which are useful for structural confirmation.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. metbio.net [metbio.net]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Dual Cyclooxygenase (COX) Inhibitory and Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of antimicrobial resistance and inflammatory conditions presents a significant challenge in modern medicine. A promising therapeutic strategy is the development of single chemical entities that possess both antibacterial and anti-inflammatory properties. These dual-action agents can simultaneously combat bacterial infections and mitigate the associated inflammation, potentially leading to improved therapeutic outcomes and reduced side effects. The primary anti-inflammatory target for many of these agents is the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade.
These application notes provide a comprehensive set of experimental protocols for the in vitro evaluation of compounds designed to exhibit dual COX inhibitory and antibacterial activities. The protocols are intended to guide researchers in the systematic screening and characterization of these novel therapeutic candidates.
Cyclooxygenase (COX) Signaling Pathway
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are potent inflammatory mediators.[1] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[1] Inhibition of COX enzymes, particularly COX-2, is a major strategy for anti-inflammatory therapies.
Experimental Workflow for Screening Dual-Acting Agents
A systematic approach is crucial for the efficient identification and validation of dual COX inhibitory-antibacterial agents. The following workflow outlines a logical sequence of experiments, starting from preliminary screening to more detailed characterization.
References
Troubleshooting & Optimization
Optimizing reaction yield for (R)-2-Acetylthio-3-phenylpropionic Acid synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of (R)-2-Acetylthio-3-phenylpropionic Acid, a key intermediate in the development of various pharmaceuticals.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of (R)-2-bromo-3-phenylpropanoic acid from D-phenylalanine low?
Answer:
Low yields in the diazotization/bromination of D-phenylalanine can stem from several factors:
-
Temperature Control: The reaction is exothermic and temperature-sensitive. Maintaining a low temperature (typically between -5°C and 10°C) is crucial to prevent the decomposition of the diazonium salt intermediate and minimize side reactions.[1]
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution is essential. A rapid addition can lead to localized overheating and the formation of unwanted byproducts.
-
Purity of Reagents: Ensure that the D-phenylalanine is of high purity and that the sodium nitrite and hydrobromic acid are of appropriate grade and concentration.
-
Extraction Efficiency: The product, (R)-2-bromo-3-phenylpropanoic acid, is typically extracted from the aqueous reaction mixture. Inefficient extraction will lead to significant product loss. Ensure thorough extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE) and proper phase separation.
Question 2: My final product, this compound, has a low yield after the substitution reaction. What are the likely causes?
Answer:
A low yield in the nucleophilic substitution step can be attributed to several issues:
-
Incomplete Reaction: The reaction between (R)-2-bromo-3-phenylpropanoic acid and the thioacetate source may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. Monitor the reaction progress using an appropriate technique like TLC or HPLC.
-
Side Reactions:
-
Elimination: Although less common with secondary bromides compared to tertiary ones, elimination to form cinnamic acid derivatives can occur, especially if a strong, sterically hindered base is used or if the reaction is run at elevated temperatures.
-
Disulfide Formation: Oxidation of the thioacetate or the resulting thiol can lead to the formation of disulfide impurities.[2] It is important to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Hydrolysis of Thioacetate: The thioacetate anion is susceptible to hydrolysis, especially in the presence of water. Ensure that the reagents and solvent are dry.
-
Purification Losses: The work-up and purification steps can be a source of product loss. Acidification of the reaction mixture to protonate the carboxylic acid is a critical step for successful extraction into an organic solvent. Ensure the pH is sufficiently low (around 0-4) before extraction.[1]
Question 3: The enantiomeric excess (ee) of my final product is lower than expected. What could be the cause?
Answer:
Loss of stereochemical integrity can occur at several stages:
-
Racemization of the Starting Material: If the starting (R)-2-bromo-3-phenylpropanoic acid has a low ee, this will be reflected in the final product. The diazotization/bromination of D-phenylalanine should proceed with retention of configuration, but harsh conditions could potentially lead to some racemization.
-
Racemization during Substitution: The S\N2 reaction with the thioacetate nucleophile should proceed with a complete inversion of configuration. However, if the reaction conditions promote an S\N1-type mechanism (e.g., polar protic solvents, elevated temperatures), racemization can occur. Using a polar aprotic solvent can help to favor the S\N2 pathway.[3][4]
-
Purification-Induced Racemization: Exposure to strongly acidic or basic conditions for prolonged periods during work-up and purification could potentially lead to racemization.
Question 4: I am observing significant amounts of disulfide byproduct in my reaction mixture. How can I prevent this?
Answer:
Disulfide formation is a common side reaction resulting from the oxidation of thiolates. To minimize this:
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere of nitrogen or argon is crucial to exclude oxygen.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can be beneficial.
-
Control of Reaction Time: Avoid unnecessarily long reaction times, as this increases the potential for side reactions.
-
Careful Work-up: During the work-up, minimize the exposure of the reaction mixture to air, especially under basic conditions where the thiolate is more susceptible to oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common and stereochemically defined starting material is D-phenylalanine.[5] This amino acid allows for the synthesis of the intermediate (R)-2-bromo-3-phenylpropanoic acid with retention of stereochemistry, which is then converted to the final product with inversion of stereochemistry.[6]
Q2: What are the key steps in the synthesis of this compound from D-phenylalanine?
A2: The synthesis typically involves two main steps:
-
Diazotization and Bromination: D-phenylalanine is treated with sodium nitrite and hydrobromic acid to convert the amino group into a diazonium salt, which is then displaced by a bromide ion to form (R)-2-bromo-3-phenylpropanoic acid.[6]
-
Nucleophilic Substitution: The (R)-2-bromo-3-phenylpropanoic acid is then reacted with a thioacetate source, such as potassium thioacetate or thioacetic acid in the presence of a base, via an S\N2 reaction to yield this compound.[6][7] Note that the stereocenter inverts during this step, so the (R)-bromo acid gives the (S)-thioester. To obtain the (R)-thioester, one would need to start with the (S)-bromo acid, which can be obtained from L-phenylalanine followed by chiral inversion.[5][6]
Q3: What is the role of the base in the substitution reaction with thioacetic acid?
A3: When using thioacetic acid as the nucleophile, a base such as triethylamine is required to deprotonate the thioacetic acid, forming the more nucleophilic thioacetate anion.[7] This anion then displaces the bromide from (R)-2-bromo-3-phenylpropanoic acid.
Q4: What are some common solvents used for the substitution reaction?
A4: Polar aprotic solvents such as methanol are often used for the substitution with potassium thioacetate.[8] These solvents are good at solvating the cation of the thioacetate salt while not overly solvating the nucleophilic anion, thus promoting a good reaction rate for the S\N2 reaction.
Data Presentation
Table 1: Effect of Bromide Source on Enantiomeric Excess (ee) in Chiral Inversion
| Entry | Bromide Source | Yield (%) | ee (%) |
| 1 | TEAB | 78 | >96 |
| 2 | TBAB | 65 | >96 |
Data adapted from a study on a related chiral inversion process. TEAB: Tetraethylammonium bromide, TBAB: Tetrabutylammonium bromide.
Table 2: Typical Reaction Conditions and Yields
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Diazotization/Bromination | D-phenylalanine | NaNO₂, HBr, Bromide Salt | Water | -10 to 30 | ~67 |
| Nucleophilic Substitution | (R)-2-bromo-3-phenylpropanoic acid | Potassium Thioacetate | Methanol | Room Temp. | 87-90 |
| Nucleophilic Substitution | (R)-2-bromo-3-phenylpropanoic acid | Thioacetic acid, Triethylamine | Toluene | -5 to 10 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-bromo-3-phenylpropionic acid from D-phenylalanine
-
In a double-walled glass reactor connected to a cooling system, add 72.0 g of D-phenylalanine.
-
Add 442 g of 48% hydrobromic acid (HBr).
-
Start the cooling and stirring.
-
Slowly add 113 g of 45% potassium hydroxide (KOH).
-
Cool the reaction mixture to a temperature between -5°C and 10°C.
-
Slowly add a solution of sodium nitrite in water over a period of several hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional hour.
-
Extract the reaction mixture with a suitable organic solvent, such as toluene.
-
Wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., toluene and gasoline).
Protocol 2: Synthesis of (S)-2-Acetylthio-3-phenylpropionic Acid from (R)-2-bromo-3-phenylpropionic acid
Note: This protocol results in the (S)-enantiomer due to S\N2 inversion. To obtain the (R)-enantiomer, (S)-2-bromo-3-phenylpropionic acid would be the required starting material.
-
Dissolve (R)-2-bromo-3-phenylpropionic acid (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Add potassium thioacetate (1 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to a pH of approximately 1-2 with a strong acid such as hydrochloric acid.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or MTBE.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or crystallization if necessary.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of (S)-2-Acetylthio-3-phenylpropionic Acid.
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 7. WO2001058865A1 - Method for the preparation of (s)-2-acetylthio-3-phenylpropionic acid - Google Patents [patents.google.com]
- 8. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
Technical Support Center: Troubleshooting Crystallization-Induced Chiral Inversion Reactions
Welcome to the technical support center for crystallization-induced chiral inversion reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is crystallization-induced chiral inversion?
A1: Crystallization-induced chiral inversion, a form of deracemization, is a powerful technique used to convert a racemic mixture into a single, desired enantiomer. It combines the crystallization of the desired enantiomer with the simultaneous racemization of the undesired enantiomer in the solution phase. This dynamic process allows for a theoretical yield of up to 100% of the target enantiomer.
Q2: What are the key requirements for a successful crystallization-induced chiral inversion?
A2: For a successful experiment, three main conditions must be met:
-
Conglomerate Formation: The chiral molecule must crystallize as a conglomerate, which is a physical mixture of separate crystals of each enantiomer. This is a relatively rare phenomenon, occurring in only about 5-10% of chiral compounds.
-
Solution-Phase Racemization: The undesired enantiomer remaining in the solution must be able to rapidly convert into the desired enantiomer. This is often facilitated by a catalyst or by heat.
-
Controlled Crystallization: The crystallization process must be carefully controlled to favor the growth of the desired enantiomer's crystals while preventing the nucleation of the counter-enantiomer.
Q3: How can I determine if my compound forms a conglomerate?
A3: Identifying whether a compound crystallizes as a conglomerate or a racemic compound is a critical first step. Techniques to determine this include:
-
Powder X-ray Diffraction (PXRD): Comparing the PXRD pattern of the racemic mixture to that of a pure enantiomer. Identical patterns suggest a conglomerate, while different patterns indicate a racemic compound.
-
Differential Scanning Calorimetry (DSC): Analyzing the melting behavior. A simple eutectic melting profile is indicative of a conglomerate, whereas the formation of a racemic compound will show a distinct melting point, often higher than that of the individual enantiomers.
-
Solubility Studies: Measuring the solubility of the racemate and the pure enantiomers. In a conglomerate system, the racemate is typically more soluble than the pure enantiomers at a given temperature.
Troubleshooting Guides
This section provides detailed guidance on how to address specific problems you may encounter during your crystallization-induced chiral inversion experiments.
Problem 1: Low or no enantiomeric excess (ee) in the final crystalline product.
This is one of the most common issues and can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low enantiomeric excess.
A slow racemization rate is a common bottleneck. If the undesired enantiomer in the solution is not converted to the desired enantiomer quickly enough, the concentration of the desired enantiomer will deplete, leading to the cessation of its crystallization and potentially the nucleation of the undesired enantiomer.
Possible Causes of Slow Racemization:
-
Insufficient Catalyst Activity or Concentration: The catalyst may not be effective enough or its concentration may be too low.
-
Suboptimal Temperature: The temperature may not be high enough to facilitate a rapid racemization reaction.
-
Inhibitory Effects of the Solvent: The chosen solvent may be hindering the racemization process.
Solutions:
-
Increase Catalyst Concentration: Incrementally increase the amount of the racemizing agent and monitor the impact on the enantiomeric excess of the solution over time.
-
Screen Different Catalysts: Test a variety of racemizing agents to find one that is more effective for your specific substrate.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for any potential degradation of your compound.
-
Solvent Screening: Evaluate a range of solvents to find one that not only is suitable for crystallization but also promotes a faster racemization rate.
| Parameter | Recommendation | Potential Pitfall |
| Catalyst Conc. | Increase incrementally | Side reactions, difficult removal |
| Temperature | Increase gradually | Compound degradation |
| Solvent | Screen various polarities | Can affect crystal form and solubility |
Even with a rapid racemization, issues with the crystallization itself can lead to poor results. The primary challenge is often the unwanted nucleation of the counter-enantiomer.
Possible Causes of Non-Selective Crystallization:
-
High Degree of Supersaturation: If the solution is too concentrated, it can lead to the spontaneous nucleation of both enantiomers.
-
Ineffective Seeding: The seed crystals of the desired enantiomer may be of poor quality, insufficient quantity, or added at the wrong time.
-
Inappropriate Cooling Profile: A rapid cooling rate can induce the nucleation of the undesired enantiomer.
Solutions:
-
Optimize Supersaturation: Carefully control the concentration of the solution to maintain a metastable zone where only the seeded enantiomer will crystallize.
-
Improve Seeding Strategy:
-
Use high-quality, well-characterized seed crystals of the desired enantiomer.
-
Experiment with the amount of seed crystals added.
-
Ensure the seeds are introduced at a point of slight supersaturation.
-
-
Control the Cooling Rate: Employ a slow and controlled cooling profile to prevent the nucleation of the counter-enantiomer. A linear or programmed cooling ramp is often more effective than rapid cooling.
The entire process is predicated on the compound crystallizing as a conglomerate. If it forms a racemic compound (where both enantiomers are present in the same crystal lattice), separation by this method is impossible.
What to do if you have a racemic compound:
-
Solvent Screening: The choice of solvent can sometimes influence the crystalline form. A thorough solvent screen may reveal conditions under which a conglomerate is formed.
-
Derivative Formation: Consider forming a salt or a co-crystal. It is possible that a derivative of your compound will crystallize as a conglomerate even if the parent molecule does not.
-
Use of Additives: In some cases, "tailor-made" chiral additives can inhibit the growth of one enantiomer and promote the crystallization of the other, effectively inducing conglomerate-like behavior.
Problem 2: Inconsistent results and poor reproducibility.
Inconsistent outcomes can be frustrating and are often due to subtle variations in experimental conditions.
Caption: Troubleshooting workflow for inconsistent results.
Possible Causes of Inconsistency:
-
Presence of Impurities: Even small amounts of impurities can have a significant impact on crystallization processes. They can act as inhibitors or promoters of nucleation and growth, sometimes selectively affecting one enantiomer over the other.
-
Polymorphism: The compound may be crystallizing in different polymorphic forms under seemingly identical conditions. These different crystal forms can have different solubilities and growth kinetics, leading to variable outcomes.
-
Lack of Strict Control over Experimental Parameters: Minor fluctuations in temperature, stirring rate, or cooling profiles can lead to significant differences in the results.
Solutions:
-
Ensure High Purity of Starting Materials: Use starting materials and solvents of the highest possible purity. If necessary, purify your racemic mixture before attempting the deracemization.
-
Characterize the Crystalline Product: Routinely analyze your crystalline product using techniques like PXRD and DSC to check for polymorphism. If different polymorphs are observed, you will need to identify the conditions that consistently produce the desired conglomerate form.
-
Implement Rigorous Experimental Control:
-
Use a precise temperature controller and ensure uniform temperature throughout the crystallization vessel.
-
Maintain a constant and controlled stirring rate to ensure good mixing without excessive secondary nucleation.
-
Automate the cooling process to ensure a reproducible temperature profile for every experiment.
-
Experimental Protocols
Protocol 1: Screening for Conglomerate Forming Systems
Objective: To determine if a chiral compound crystallizes as a conglomerate, a racemic compound, or a solid solution.
Materials:
-
Racemic mixture of the compound of interest.
-
Enantiopure sample of the compound.
-
A selection of crystallization solvents of varying polarities.
-
Powder X-ray Diffractometer (PXRD).
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Crystallization:
-
Prepare saturated solutions of both the racemic mixture and the pure enantiomer in a chosen solvent at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum.
-
Repeat this process for a range of different solvents.
-
-
PXRD Analysis:
-
Obtain the PXRD patterns for the crystals obtained from the racemic mixture and the pure enantiomer for each solvent.
-
Interpretation: If the patterns are identical, the compound has likely formed a conglomerate. If they are different, it has formed a racemic compound.
-
-
DSC Analysis:
-
Obtain the DSC thermograms for the crystals from the racemic mixture and the pure enantiomer.
-
Interpretation: Construct a binary phase diagram. A eutectic behavior is characteristic of a conglomerate system. The formation of a distinct racemic compound will be indicated by a maximum melting point in the phase diagram.
-
Protocol 2: Monitoring Racemization Rate
Objective: To determine the rate of racemization of the undesired enantiomer under various conditions.
Materials:
-
Enantiopure sample of the undesired enantiomer.
-
Proposed racemizing agent(s).
-
Chosen solvent.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system.
-
Thermostatted reaction vessel.
Procedure:
-
Reaction Setup:
-
Dissolve a known concentration of the pure undesired enantiomer in the chosen solvent in the thermostatted vessel.
-
Add the racemizing agent at a specific concentration.
-
Start a timer and maintain a constant temperature.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the racemization if necessary (e.g., by neutralization or rapid cooling).
-
Analyze the sample by chiral HPLC or SFC to determine the enantiomeric excess.
-
-
Data Analysis:
-
Plot the enantiomeric excess as a function of time.
-
From this data, calculate the rate constant for the racemization reaction.
-
Repeat the experiment at different catalyst concentrations and temperatures to find the optimal conditions.
-
| Time (min) | % ee (R-enantiomer) | % ee (S-enantiomer) |
| 0 | 100 | 0 |
| 10 | 85 | 15 |
| 20 | 72 | 28 |
| 30 | 60 | 40 |
| 60 | 35 | 65 |
| 120 | 10 | 90 |
Note: This table is an example of the type of data you would collect to determine the racemization rate.
By systematically addressing these common issues and utilizing the provided protocols, you can significantly increase the success rate and reproducibility of your crystallization-induced chiral inversion experiments.
Identification of common impurities in (R)-2-Acetylthio-3-phenylpropionic Acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Acetylthio-3-phenylpropionic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Enantiomeric Impurity: The undesired (S)-enantiomer, (S)-2-Acetylthio-3-phenylpropionic acid.
-
Starting Material Carryover: Unreacted D-phenylalanine or L-phenylalanine.
-
Intermediate Carryover: (R)-2-bromo-3-phenylpropanoic acid from incomplete thioacetate substitution.
-
Process-Related Impurities: By-products from the diazotization and substitution steps, such as 3-phenyl-2-propenoic acid (cinnamic acid) or the disulfide dimer of the product.
-
Reagent-Related Impurities: Residual chiral resolving agents like (R)-bornylamine.
Q2: What is a typical synthetic route for this compound?
A2: A common and cost-effective route starts from L-phenylalanine and involves three key steps:
-
Diazotization and Bromination: L-phenylalanine is converted to (S)-2-bromo-3-phenylpropanoic acid.
-
Chiral Inversion: The (S)-bromo acid undergoes crystallization-induced dynamic resolution to yield the (R)-enantiomer, often using a chiral amine like (R)-bornylamine.[1]
-
Nucleophilic Substitution: (R)-2-bromo-3-phenylpropanoic acid is reacted with a thioacetate source, typically potassium thioacetate, to yield the final product.
Q3: What analytical techniques are recommended for monitoring impurity levels?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Specifically:
-
Chiral HPLC: To determine the enantiomeric purity and quantify the (S)-enantiomer.
-
Reversed-Phase HPLC: To identify and quantify starting materials, intermediates, and other process-related impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For the identification of unknown impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the final product and isolated impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization/Bromination Step | - Temperature too high, leading to decomposition of the diazonium salt.- Insufficient amount of sodium nitrite or hydrobromic acid. | - Maintain the reaction temperature strictly, typically between -5°C and 0°C.[2]- Ensure the correct stoichiometry of reagents. |
| Low Enantiomeric Excess (ee) after Chiral Inversion | - Incomplete inversion reaction.- Racemization during workup.- Purity of the chiral resolving agent. | - Increase the reaction time for the chiral inversion step.- Ensure the chiral amine salt selectively crystallizes.- Use a high-purity chiral resolving agent. |
| Incomplete Thioacetate Substitution | - Insufficient reaction time or temperature.- Poor quality of potassium thioacetate. | - Monitor the reaction by HPLC to ensure completion.- Increase the reaction temperature or time as needed.- Use freshly prepared or high-purity potassium thioacetate. |
| Presence of Cinnamic Acid Impurity | - Elimination side reaction (E2) competing with the nucleophilic substitution (SN2). This is favored by strong bases and higher temperatures. | - Use a milder base or control the stoichiometry of the base carefully.- Maintain a lower reaction temperature during the substitution step. |
| Formation of Disulfide Impurity | - Oxidation of the thiol group, which can be formed by in-situ deacetylation of the product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use degassed solvents. |
Data Presentation
Table 1: Summary of Typical Yields and Purity Levels in the Synthesis of this compound
| Synthetic Step | Product | Typical Yield | Typical Purity/Enantiomeric Excess (ee) | Common Impurities |
| Diazotization/Bromination of D-Phenylalanine | (R)-2-bromo-3-phenylpropanoic acid | 84-93%[2][3] | >95% | Unreacted D-phenylalanine, hydroxy-analog |
| Chiral Inversion of (S)-bromo acid | (R)-2-bromo-3-phenylpropanoic acid | 75-85% | 96-99% ee[1] | (S)-2-bromo-3-phenylpropanoic acid, residual chiral amine |
| Thioacetate Substitution | This compound | 87-95% | >98% chemical purity, 92-95% ee[1] | (R)-2-bromo-3-phenylpropanoic acid, (S)-enantiomer |
Experimental Protocols
Synthesis of (R)-2-bromo-3-phenylpropanoic acid from D-phenylalanine
-
Dissolve D-phenylalanine in a mixture of aqueous hydrobromic acid and an organic solvent such as toluene.
-
Cool the solution to a temperature between -5°C and 0°C.[2]
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Allow the reaction to proceed for several hours at this temperature.
-
After the reaction is complete, allow the mixture to warm to room temperature and separate the organic and aqueous phases.
-
Wash the organic phase with water and then remove the solvent under reduced pressure to obtain the crude product. The yield is typically in the range of 84-93%.[2][3]
Crystallization-Induced Chiral Inversion of (S)-2-bromo-3-phenylpropanoic acid
-
Dissolve (S)-2-bromo-3-phenylpropanoic acid in acetonitrile.
-
Add a catalytic amount of a bromide source (e.g., tetraethylammonium bromide).
-
Slowly add a solution of (R)-bornylamine (approximately 0.95 equivalents) in acetonitrile over 24 hours at 50-60°C.
-
Continue stirring for an additional 24 hours to allow for the crystallization of the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.
-
Cool the mixture to room temperature and filter the solid.
-
The salt is then treated with an acid to liberate (R)-2-bromo-3-phenylpropanoic acid with an enantiomeric excess of 96-99%.[1]
Synthesis of this compound
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable organic solvent like toluene.
-
Cool the solution to 0°C.
-
Add potassium thioacetate to the solution.
-
Slowly add a base such as triethylamine while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to 10°C and stir for several hours until the reaction is complete as monitored by HPLC.[3]
-
Perform an aqueous workup to remove salts and isolate the crude product.
-
The final product can be purified by crystallization. The typical yield is between 87-90% with an enantiomeric excess of 92-95%.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing common impurities.
References
Technical Support Center: Chiral Separation of Phenylpropionic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of phenylpropionic acid isomers, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral separation of phenylpropionic acid isomers via High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: My chromatogram shows a single peak or two poorly resolved peaks for my phenylpropionic acid sample. What are the likely causes and how can I improve the separation?
A: Poor resolution is the most common challenge in chiral separations. The primary cause is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Here is a systematic approach to troubleshoot this issue:
-
Verify Column Selection: Ensure you are using a chiral stationary phase appropriate for acidic compounds like phenylpropionic acids. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often effective.[1][2][3] Pirkle-type columns and anion-exchanger phases (like CHIRALPAK QN-AX) have also shown success.[1][4]
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase significantly impact selectivity.[5] Systematically vary the percentage of the alcohol modifier in your normal-phase eluent.
-
Acidic/Basic Additives: For acidic analytes like phenylpropionic acids, adding a small amount (typically 0.1-0.5%) of an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial.[6][7] This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and improved interaction with the CSP.[6] Conversely, for basic analytes, a basic additive like diethylamine (DEA) or triethylamine (TEA) is used.[8] The concentration of these additives can dramatically alter selectivity and even reverse the elution order.[9]
-
-
Adjust Temperature: Temperature affects the thermodynamics of the solute-CSP interaction.[10] Lowering the column temperature often increases resolution, although it may also increase retention time and backpressure. Test a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance.[11]
-
Lower the Flow Rate: Chiral separations often suffer from slow mass transfer kinetics.[10] Reducing the flow rate can increase column efficiency and significantly improve resolution.[6][10] An optimal flow rate might be lower than what is typically used for achiral separations.
Caption: A flowchart for troubleshooting poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the phenylpropionic acid enantiomers are tailing significantly. What could be the cause?
A: Peak tailing for acidic compounds is often caused by secondary interactions or issues with mobile phase composition.
-
Insufficient Acidic Additive: The most common cause is the partial ionization of the carboxylic acid group on the analyte. This leads to undesirable ionic interactions with the silica support or active sites on the CSP. Ensure an adequate concentration (0.1% is a good starting point) of an acidic modifier like TFA or acetic acid is present in the mobile phase to keep the analyte in its neutral form.[6]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing. Reduce the sample concentration or injection volume.[1] A typical analytical concentration is around 0.1-1 mg/mL.[12]
-
Contamination or Column Degradation: Strong adsorption of impurities from the sample or mobile phase can create active sites at the column inlet, causing peak distortion.[13] Use a guard column to protect the analytical column and ensure proper sample cleanup. If the problem persists, the column may be damaged or have a void at the inlet, which may require column replacement.[13][14]
Issue 3: High Backpressure
Q: The system backpressure has suddenly increased significantly while running my chiral separation. What should I check?
A: High backpressure can indicate a blockage somewhere in the HPLC system.
-
Systematic Isolation: First, remove the column and run the pump to see if the pressure returns to normal. If it does, the blockage is in the column. If not, the issue is with the system (e.g., blocked tubing, injector, or in-line filter).
-
Column Blockage: A blocked inlet frit is a common cause, often due to particulate matter from the sample or precipitated buffer.[13] Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection.[12] Attempt to clear the blockage by back-flushing the column (if permitted by the manufacturer's instructions) with a compatible solvent.
-
Mobile Phase Incompatibility: Precipitated mobile phase additives can cause blockages.[14] Ensure additives are fully dissolved and that the mobile phase is miscible. For example, some buffers used in reversed-phase chromatography can precipitate when mixed with high concentrations of organic solvent.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral column for phenylpropionic acid isomers?
A1: There is no single universal chiral column. The most effective approach is to screen several columns with different stationary phases.[10] For profens, good starting points are polysaccharide-based CSPs (e.g., Chiralpak® IA/IB/IC, Lux® Cellulose/Amylose) and macrocyclic glycopeptide phases (e.g., Chirobiotic® V/T).[2] These phases offer a wide range of interactions (π-π, hydrogen bonding, steric hindrance) necessary for resolving these aromatic acids.[8]
Q2: What is the difference between using a Chiral Stationary Phase (CSP) and a Chiral Mobile Phase Additive (CMPA)?
A2:
-
CSP (Direct Method): The chiral selector is immobilized on the stationary phase. This is the most common and generally more efficient method, offering higher resolution and selectivity.[3]
-
CMPA (Indirect Method): A chiral selector, such as a cyclodextrin derivative, is added to the mobile phase and separation is performed on a standard achiral column (like a C18).[15] The enantiomers form transient diastereomeric complexes with the CMPA in the mobile phase, which have different affinities for the achiral stationary phase. This method can be less expensive as it does not require a dedicated chiral column, but method development can be more complex.[15]
Q3: Can I use the same column for both normal-phase and reversed-phase chiral separations?
A3: It depends entirely on the specific column. Many modern polysaccharide-based CSPs are immobilized (covalently bonded) to the silica support, making them robust and compatible with a wide range of solvents, including those used in normal-phase, reversed-phase, and polar organic modes.[13] However, older "coated" CSPs are not as robust and can be irreversibly damaged by certain solvents.[13] Always check the column's instruction manual for solvent compatibility before switching mobile phase systems.[16]
Q4: My separation is not reproducible between an old column and a new one of the same type. Why?
A4: This issue can arise from a "memory effect" on the older column.[16] Over time, mobile phase additives or sample components can adsorb onto the stationary phase, altering its selectivity. The new column has a "clean" surface and will not exhibit this modified selectivity. To resolve this, you may need to condition the new column for an extended period with the mobile phase containing the critical additive.[16]
Caption: A typical workflow for developing a new chiral separation method.
Quantitative Data Summary
The following tables summarize the impact of various chromatographic parameters on the separation of phenylpropionic acid isomers.
Table 1: Effect of Mobile Phase pH and Temperature on Ibuprofen Enantiomer Separation
Data adapted from experiments on a chiral OVM (ovomucoid) column with an ethanol/potassium dihydrogen phosphate mobile phase.[11]
| Mobile Phase pH | Column Temperature (°C) | Retention Time (R)-Ibuprofen (min) | Retention Time (S)-Ibuprofen (min) | Resolution (Rs) |
| 3.0 | 25 | 6.45 | 7.31 | 1.89 |
| 4.7 | 25 | 19.80 | 23.49 | 2.46 |
| 6.1 | 25 | > 30 | > 30 | Poor |
| 3.0 | 20 | 7.82 | 9.01 | 2.15 |
| 3.0 | 35 | 4.89 | 5.50 | 1.55 |
Table 2: Effect of Acidic Additive on Ketorolac Separation
Data adapted from experiments on a Reflect C-Amylose A column with a Hexane/Ethanol (50/50) mobile phase.[6]
| Acidic Additive (0.1% v/v) | Peak Shape | Resolution (Rs) |
| None | Poor (Tailing) | Sub-optimal |
| Trifluoroacetic Acid (TFA) | Good | Improved |
| Acetic Acid | Good | Improved |
Experimental Protocols
Protocol 1: Normal-Phase Separation of a Phenylpropionic Acid Derivative
This protocol provides a starting point for separating profen enantiomers on a polysaccharide-based CSP.
-
Column: Immobilized amylose or cellulose-based chiral column (e.g., Chiralpak® IA, Lux® Amylose-1).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of HPLC-grade n-Hexane and Ethanol in a 90:10 (v/v) ratio.
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (v/v). For example, add 1 mL of TFA to 999 mL of the hexane/ethanol mixture.
-
Filter the mobile phase through a 0.45 µm solvent-compatible filter and degas by sonicating for 15-20 minutes.[15]
-
-
HPLC System Parameters:
-
Sample Preparation:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject the sample and run the analysis.
-
Optimization: If separation is poor, systematically change the ethanol percentage (e.g., try 15%, 20%) and/or the type/concentration of the acidic additive.
-
Caption: The three-point interaction model for chiral recognition.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode [mdpi.com]
- 8. Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. chem.purdue.edu [chem.purdue.edu]
- 13. chiraltech.com [chiraltech.com]
- 14. lcms.cz [lcms.cz]
- 15. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mz-at.de [mz-at.de]
- 17. tsijournals.com [tsijournals.com]
Preventing degradation of thiol-containing compounds during analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of thiol-containing compounds during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thiol degradation during sample analysis?
A1: The primary cause of degradation for thiol-containing compounds is oxidation. The thiol group (-SH) is highly susceptible to oxidation, which can convert it into various other species, including disulfides (R-S-S-R), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H).[1][2][3] This process can be accelerated by several factors:
-
Exposure to Oxygen: Atmospheric oxygen can directly oxidize thiols.[3]
-
Elevated pH: A basic environment (high pH) promotes the formation of the more reactive thiolate anion (R-S⁻), which is more easily oxidized.[4][5][6][7]
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for thiol oxidation, even at trace levels.[4][8][9]
-
Light Exposure: Photochemical reactions can contribute to the degradation of thiols.[4][7]
Q2: How does pH affect the stability of my thiol-containing compound?
A2: pH plays a critical role in thiol stability. As the pH increases, the equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate anion (R-S⁻) shifts towards the thiolate form.[6] The thiolate anion is a stronger nucleophile and is significantly more prone to oxidation than the protonated thiol.[10] Therefore, maintaining a lower, more acidic pH (typically below 6.5) can help to slow down the rate of oxidative degradation.[5][11][12]
Q3: What are reducing agents and how do they protect thiols?
A3: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of thiol analysis, they are used to maintain the thiol group in its reduced (-SH) state and to cleave any disulfide bonds that may have formed back into free thiols.[13][14] Common reducing agents include:
-
Dithiothreitol (DTT): A strong reducing agent, often used to reduce disulfide bonds in proteins.[14]
-
2-Mercaptoethanol (BME): Another commonly used reducing agent, though it is volatile and has a strong odor.[13]
-
Tris(2-carboxyethyl)phosphine (TCEP): A highly effective, odorless, and more stable reducing agent that does not contain a thiol group itself, thus avoiding interference in some assays. TCEP is stable over a wider pH range compared to DTT.[15]
Q4: When should I use a chelating agent?
A4: You should include a chelating agent in your buffers and sample preparation solutions whenever there is a risk of contamination with metal ions.[8] Since metal ions like Cu²⁺ and Fe³⁺ catalyze thiol oxidation, chelating agents such as Ethylenediaminetetraacetic acid (EDTA) or Neocuproine bind these ions, rendering them inactive and preventing them from participating in redox reactions.[8][9][16]
Q5: What is thiol derivatization and why is it important?
A5: Thiol derivatization, also known as alkylation or blocking, is a chemical process that modifies the free thiol group to form a stable covalent bond.[11] This is a crucial step to prevent the thiol from oxidizing or reacting further during sample preparation, storage, and analysis.[10] By converting the reactive thiol to a stable thioether, for example, you can accurately quantify the amount of the compound present at the time of derivatization. Common derivatizing reagents include N-ethylmaleimide (NEM) and iodoacetamide.[11][17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable free thiol in the sample. | Oxidation of the thiol during sample collection, storage, or preparation. | • Immediately after collection, add a reducing agent (e.g., TCEP) and a chelating agent (e.g., EDTA) to the sample.[8][15]• Store samples at -80°C until analysis.[1][19]• Process samples on ice to minimize degradation.[20]• Consider immediate derivatization with an alkylating agent like NEM to protect the thiol group.[11] |
| High variability between replicate measurements. | Inconsistent sample handling leading to varying degrees of oxidation. Metal ion contamination in buffers or on labware. | • Standardize your sample preparation workflow, ensuring consistent timing and addition of stabilizing reagents.• Use metal-free tubes and pipette tips.• Prepare fresh buffers with high-purity water and include a chelating agent like EDTA.[8] |
| Appearance of unexpected peaks in chromatography (e.g., HPLC). | Formation of disulfide-linked dimers (homo- or heterodimers) or other oxidation products. | • Treat the sample with a reducing agent like DTT or TCEP prior to injection to break disulfide bonds.[11][13]• Compare the chromatogram of the treated sample with an untreated one to identify peaks corresponding to oxidized species.• If derivatizing, ensure the reaction goes to completion to avoid multiple derivatized forms. |
| Derivatization reaction (e.g., with maleimide) is inefficient. | Incorrect pH for the reaction. Presence of competing nucleophiles. Disulfide bonds have not been reduced. | • The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[17] Adjust buffer pH accordingly.• Ensure buffers are free of other thiol-containing compounds (e.g., DTT, BME) before adding the maleimide reagent. TCEP is compatible as it's not a thiol.[15]• Pre-treat the sample with a sufficient concentration of a reducing agent to ensure all disulfide bonds are cleaved.[21] |
| Compound degrades on the analytical column (e.g., silica gel). | The stationary phase of the column is too acidic or reactive for the thiol-containing compound. | • Test the stability of your compound on a TLC plate with the same stationary phase.[22]• Consider using a different type of stationary phase, such as deactivated silica, alumina, or a polymer-based column.[22]• Work at lower temperatures during chromatography if possible. |
Data Presentation
Table 1: Impact of pH on Thiol Group Stability
This table summarizes the stability of thiolated β-cyclodextrin at different pH values over time.
| pH | % Remaining Thiol Groups after 3 hours | Reference |
| 5.0 | ~100% (Almost stable) | [5] |
| 6.0 | ~60% | [5] |
| 7.2 | ~40% | [5] |
Table 2: Efficacy of Common Reducing Agents
| Reducing Agent | Key Characteristics | Optimal pH Range | Considerations |
| Dithiothreitol (DTT) | Strong reductant, forms a stable 6-membered ring when oxidized. | > 7.0 | Can interfere with maleimide chemistry. Prone to air oxidation.[13][14] |
| β-Mercaptoethanol (BME) | Monothiol reductant, requires a large excess to be effective. | > 7.0 | Volatile with a strong odor. Less potent than DTT.[13] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Non-thiol reductant, highly stable and effective. | Wide range (3.0 - 8.0) | Does not interfere with maleimide reactions. More resistant to air oxidation than DTT.[15] |
Experimental Protocols
Protocol 1: General Sample Preparation for Thiol Analysis
This protocol outlines the initial steps for handling biological samples to preserve thiol integrity.
-
Collection: Collect blood, plasma, or tissue samples using appropriate methods. For plasma, use an anticoagulant like heparin or citrate.[19] For cell lysates, avoid proteolytic enzymes and use mechanical lysis (e.g., sonication) or freeze-thaw cycles.[20][23]
-
Stabilization: Immediately after collection, place the sample on ice. To a 1 mL aliquot of the sample, add the following stabilizing agents:
-
EDTA to a final concentration of 1-5 mM to chelate metal ions.[19]
-
TCEP to a final concentration of 1 mM to maintain a reducing environment.
-
-
Processing: For plasma, centrifuge at 700-1,000 x g for 10 minutes at 4°C to separate plasma from blood cells.[23] For tissues or cells, homogenize in a cold buffer (e.g., Tris buffer) and centrifuge at 10,000 x g for 15 minutes at 4°C to clarify the lysate.[20][24]
-
Storage: If not proceeding to analysis immediately, aliquot the supernatant/plasma and store at -80°C. Avoid repeated freeze-thaw cycles.[19]
Protocol 2: Quantification of Total Free Thiols using Ellman's Reagent (DTNB)
This colorimetric assay quantifies the total amount of free thiols in a prepared sample.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
DTNB Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the Assay Buffer to a final concentration of 10 mM.
-
Standard: Prepare a series of known concentrations of a thiol standard (e.g., reduced glutathione, GSH) in the Assay Buffer (e.g., 0 to 100 µM).
-
-
Assay Procedure:
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of thiols in the samples using the linear regression equation from the standard curve.[24]
-
Protocol 3: Thiol Derivatization with Maleimide for Stable Analysis
This protocol blocks free thiols to prevent degradation prior to downstream analysis like HPLC or mass spectrometry.
-
Sample Preparation: Thaw the stabilized sample (from Protocol 1) on ice. If the sample contains disulfides that need to be quantified as thiols, add TCEP to a final concentration of 10 mM and incubate for 30 minutes at room temperature to reduce all disulfide bonds.
-
Buffer Exchange (Optional but Recommended): If the sample buffer contains primary amines (e.g., Tris) that can react slowly with maleimides, exchange the buffer to a non-amine buffer like PBS or HEPES at pH 7.0-7.5 using a desalting column.
-
Derivatization Reaction:
-
Prepare a fresh stock solution of N-ethylmaleimide (NEM) in an organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the NEM solution to the sample.[18][26]
-
Flush the vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and mix.[21]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[18]
-
-
Quenching and Cleanup:
-
Quench any unreacted NEM by adding a small amount of a thiol-containing compound like DTT or BME.
-
Remove excess derivatization reagent and byproducts using a desalting column or through dialysis.
-
-
Analysis: The derivatized sample is now stable and ready for analysis by methods such as HPLC or LC-MS.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biosynth.com [biosynth.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. bioquochem.com [bioquochem.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Chromatography [chem.rochester.edu]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. raybiotech.com [raybiotech.com]
- 26. Maleimide labeling of thiolated biomolecules [biosyn.com]
Mitigating side reactions in the diazotization/bromination of L-phenylalanine
Welcome to the technical support center for the diazotization and subsequent bromination of L-phenylalanine to synthesize 2-bromo-3-phenylpropanoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals mitigate common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my yield of (S)-2-bromo-3-phenylpropanoic acid low, and why am I observing a significant phenolic byproduct?
Answer: Low yields of the desired bromo-acid are commonly due to the decomposition of the intermediate diazonium salt, which reacts with water to form (S)-2-hydroxy-3-phenylpropanoic acid. This side reaction is highly sensitive to temperature.
Cause: The diazonium salt intermediate is unstable at elevated temperatures. If the reaction temperature rises above 5 °C, the diazonium group (-N₂⁺) is readily displaced by water (a nucleophile present in the aqueous medium), leading to the formation of the corresponding hydroxy-acid and the evolution of nitrogen gas.[1][2][3][4] This is often the most significant competing side reaction.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature between 0–5 °C throughout the diazotization step (the addition of sodium nitrite).[3][5] Use an ice-salt bath for more consistent cooling.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of L-phenylalanine. This prevents localized temperature increases from the exothermic reaction.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature and concentration of reagents.
FAQ 2: My reaction mixture turned dark brown or black and produced a tar-like substance. What happened?
Answer: The formation of dark, insoluble materials is typically a result of diazonium salt decomposition and subsequent coupling reactions.
Cause: At temperatures above 5 °C, diazonium salts can decompose.[6] The highly reactive species formed can undergo various side reactions, including coupling with electron-rich aromatic compounds. If any phenolic byproduct is formed, the diazonium salt can couple with it to form colored azo compounds, which can contribute to the dark appearance.[2][4] Polymerization and other decomposition pathways can also lead to intractable tars.
Mitigation Strategies:
-
Maintain Low Temperature: As with preventing phenol formation, keeping the temperature strictly at 0–5 °C is critical to maintain the stability of the diazonium salt and prevent decomposition and coupling reactions.[6]
-
Use Fresh Reagents: Ensure the sodium nitrite and other reagents are of high quality and not degraded.
-
Proceed Immediately: Use the generated diazonium salt in the subsequent bromination step without delay to minimize the time it has to decompose.
FAQ 3: How is the stereochemistry of the L-phenylalanine starting material affected during the reaction?
Answer: The conversion of L-phenylalanine (S-configuration) to 2-bromo-3-phenylpropanoic acid via diazotization and bromination typically proceeds with retention of configuration , yielding the (S)-enantiomer.
Cause: While many nucleophilic substitutions on chiral centers proceed with inversion (Sₙ2) or racemization (Sₙ1), the diazotization of α-amino acids is known to proceed with retention of configuration.[7] This is often explained by a mechanism involving two sequential Sₙ2-like substitutions, where an initial intramolecular substitution by the carboxylate group leads to an α-lactone intermediate, which is then opened by the bromide ion. This double inversion results in an overall retention of the original stereochemistry.
Mitigation Strategies:
-
This is an inherent mechanistic feature of the reaction. To obtain the (R)-enantiomer, one would need to start with D-phenylalanine.[7]
Data Presentation
Table 1: Effect of Temperature on Product Distribution
This table summarizes the expected qualitative outcomes of the diazotization reaction at different temperatures. Precise quantitative yields can vary based on specific reaction conditions and scale.
| Reaction Temperature | Expected Major Product | Expected Major Byproduct | Observations |
| 0–5 °C | (S)-2-bromo-3-phenylpropanoic acid | Minimal | Clear to pale yellow solution; controlled N₂ evolution. |
| 10–20 °C | Significant mixture of products | (S)-2-hydroxy-3-phenylpropanoic acid | Increased rate of N₂ evolution; potential for discoloration.[2][4] |
| > 20 °C | (S)-2-hydroxy-3-phenylpropanoic acid | Tar/Polymeric byproducts | Vigorous gas evolution; solution darkens significantly.[6] |
Visualizations
Reaction Pathways
The following diagram illustrates the desired reaction pathway to (S)-2-bromo-3-phenylpropanoic acid versus the primary side reaction leading to the hydroxy-acid byproduct.
Caption: Main reaction pathway vs. temperature-dependent side reaction.
Experimental Workflow
This diagram outlines the critical steps and control points in the experimental procedure.
Caption: Workflow for diazotization/bromination with critical control points.
Experimental Protocols
Optimized Protocol for (S)-2-bromo-3-phenylpropanoic acid
This protocol is designed to maximize the yield of the desired product by carefully controlling reaction conditions to suppress the formation of byproducts.
Materials:
-
L-Phenylalanine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether or MTBE (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Salt (e.g., NaCl)
Procedure:
-
Preparation of Phenylalanine Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-phenylalanine in an excess of 48% aqueous HBr. A typical ratio is ~2.5-3.0 equivalents of HBr per equivalent of L-phenylalanine.
-
Stir until all solids have dissolved.
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the internal temperature is stable between 0 and 5 °C.
-
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (approx. 1.1-1.2 equivalents) in a minimal amount of deionized water.
-
Transfer this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the cold phenylalanine solution over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the pale-yellow solution in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.
-
-
Sandmeyer Bromination:
-
To the cold diazonium salt solution, add a catalytic amount of Copper(I) bromide (CuBr) (approx. 0.1-0.2 equivalents).
-
Allow the mixture to stir in the ice bath for 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. You will observe the evolution of nitrogen gas.
-
Once gas evolution subsides at room temperature, gently heat the mixture (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or MTBE (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-bromo-3-phenylpropanoic acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
-
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Substitution with Potassium Thioacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your nucleophilic substitution reactions involving potassium thioacetate (KSAc).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of thioacetates and subsequent downstream applications.
1. My reaction yield is low. What are the common causes and how can I improve it?
Low yields in thioacetylation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Substrate Reactivity: The nature of your electrophile is critical. Primary alkyl halides and tosylates are generally more reactive than secondary ones due to less steric hindrance. Tertiary halides are often unreactive and may favor elimination side reactions.
-
Leaving Group: A good leaving group is essential for an efficient S_N2 reaction. The reactivity trend for common leaving groups is I > Br > Cl > OTs (tosylate) > OMs (mesylate). If you are using a less reactive leaving group like a chloride, consider converting it to a more reactive iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Solvent Choice: The solvent plays a crucial role in S_N2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the potassium cation, leaving the thioacetate anion more nucleophilic. Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.
-
Temperature: While heating can increase the reaction rate, excessive temperatures may lead to decomposition of the product or promote side reactions. For most alkyl halides, reactions can be run at room temperature to 60°C. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal temperature.
-
Moisture: Potassium thioacetate is hygroscopic, meaning it readily absorbs moisture from the air. Water in the reaction can hydrolyze the thioacetate, leading to the formation of undesired byproducts. Ensure your reagents and solvents are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Competing elimination reactions (E2) can be an issue, especially with sterically hindered substrates. Using a less polar solvent and milder reaction conditions can sometimes minimize elimination.
2. I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of side products is a common issue. Here are some possibilities and how to address them:
-
Disulfide Formation: If the resulting thioacetate is hydrolyzed to a thiol in the presence of an oxidant (like air), oxidative coupling can lead to the formation of a disulfide (R-S-S-R). To mitigate this, ensure the reaction and work-up are performed under an inert atmosphere.
-
Elimination Products: As mentioned, E2 elimination can compete with substitution, leading to the formation of alkenes. This is more prevalent with secondary and tertiary substrates.
-
Hydrolysis of Thioacetate: Premature hydrolysis of the product can lead to the corresponding thiol. This can be minimized by ensuring anhydrous reaction conditions and a non-aqueous work-up.
3. What is the best way to prepare my potassium thioacetate for the reaction?
Potassium thioacetate is commercially available but can degrade over time, especially if not stored properly.
-
Storage: Store potassium thioacetate in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, storage in a desiccator is recommended.
-
Quality Check: If you suspect your KSAc has degraded, you can perform a simple quality check. Pure potassium thioacetate should be a white to off-white crystalline solid. A strong, unpleasant odor may indicate hydrolysis to thioacetic acid.
-
Drying: If your KSAc has absorbed moisture, it can be dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) before use.
4. Can I use a base in my reaction?
In a standard thioacetylation of an alkyl halide, a base is generally not required. Potassium thioacetate itself is the salt of a weak acid and is sufficiently nucleophilic. However, in some one-pot procedures where the thioacetate is subsequently deprotected to the thiol, a base like potassium carbonate is added in a second step. The addition of a strong base during the initial substitution step can promote elimination side reactions.
5. How do I remove the acetyl group to get the free thiol?
The deprotection of the thioacetate to the corresponding thiol is a common subsequent step. This is typically achieved through hydrolysis.
-
Base-Mediated Hydrolysis: Treatment with a base such as sodium hydroxide, potassium hydroxide, or sodium methoxide in an alcoholic solvent (e.g., methanol or ethanol) is a widely used method. The reaction is usually fast and can be performed at room temperature or with gentle heating.
-
Acid-Mediated Hydrolysis: While less common, acidic conditions can also be used for deprotection.
-
Work-up: After hydrolysis, the reaction mixture is typically neutralized with an acid, and the thiol is extracted into an organic solvent. It is crucial to perform the work-up under an inert atmosphere to prevent oxidation of the thiol to a disulfide.
Data Presentation: Reaction Condition Optimization
The following tables summarize the impact of various parameters on the yield of nucleophilic substitution with potassium thioacetate, compiled from literature data.
Table 1: Effect of Solvent on Thioacetylation Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Dimethylformamide (DMF) | 37 | 85-95 | Excellent choice for most substrates. |
| Acetonitrile (MeCN) | 36 | 80-90 | Good alternative to DMF. |
| Acetone | 21 | 70-85 | Effective for reactive alkyl halides.[1] |
| Ethanol (EtOH) | 24 | 60-75 | Protic nature can reduce nucleophilicity. |
| Methanol (MeOH) | 33 | 65-80 | Similar to ethanol, but can be effective.[2] |
Table 2: Influence of Leaving Group on Reaction Success
| Leaving Group | Substrate Type | Typical Reaction Time | Typical Yield (%) |
| Iodide (-I) | Primary Alkyl | 1-3 hours | >90 |
| Bromide (-Br) | Primary Alkyl | 2-6 hours | 85-95 |
| Chloride (-Cl) | Primary Alkyl | 6-24 hours | 70-85 |
| Tosylate (-OTs) | Primary Alkyl | 2-8 hours | 80-90 |
| Mesylate (-OMs) | Primary Alkyl | 3-10 hours | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of S-Alkyl Thioacetates
This protocol describes a general method for the nucleophilic substitution of an alkyl halide with potassium thioacetate.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium thioacetate (1.2 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe under an inert atmosphere (e.g., nitrogen). Stir the mixture until the potassium thioacetate is fully dissolved.
-
Substrate Addition: Add the alkyl halide (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish at room temperature, it can be heated to 40-60°C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioacetate.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Thioacetate to a Thiol
This protocol outlines the hydrolysis of a thioacetate to the corresponding free thiol.
-
Dissolution: Dissolve the S-alkyl thioacetate (1.0 equivalent) in deoxygenated methanol in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a solution of sodium hydroxide (2.0 equivalents) in deoxygenated water dropwise to the stirred solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Neutralization: Cool the reaction mixture to 0°C and carefully neutralize with 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction: Extract the mixture with deoxygenated diethyl ether (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with deoxygenated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the thiol. It is recommended to use the thiol immediately or store it under an inert atmosphere to prevent oxidation.
Visualizations
Diagram 1: General Workflow for Thioacetate Synthesis
Caption: A generalized workflow for the synthesis of thioacetates from alkyl halides or tosylates.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot and optimize low-yielding thioacetylation reactions.
Diagram 3: Thioacetate to Thiol Conversion Pathway
Caption: The chemical pathway for the conversion of a thioacetate to a free thiol and a potential side reaction.
References
Best practices for scaling up the synthesis of (R)-2-Acetylthio-3-phenylpropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the synthesis and scale-up of (R)-2-Acetylthio-3-phenylpropionic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main routes start from either D-phenylalanine or L-phenylalanine. The route from the unnatural and more expensive D-phenylalanine involves a straightforward conversion to (R)-2-bromo-3-phenylpropanoic acid followed by a nucleophilic substitution with a thioacetate source.[1] A more cost-effective and industrially preferred method starts with the readily available L-phenylalanine, which is first converted to (S)-2-bromo-3-phenylpropanoic acid. This is followed by a key "crystallization-induced chiral inversion" step to obtain the desired (R)-bromo intermediate, which is then converted to the final product.[1][2]
Q2: Why is the crystallization-induced chiral inversion step so crucial when starting from L-phenylalanine?
A2: The diazotization/bromination of an amino acid proceeds with retention of its original configuration.[2] Therefore, starting with L-phenylalanine initially produces the undesired (S)-2-bromo-3-phenylpropanoic acid. The crystallization-induced chiral inversion allows for the efficient conversion of this (S)-enantiomer into the desired (R)-enantiomer, achieving high enantiomeric excess (96-99% ee), making the overall process economically viable.[1][2]
Q3: What are the key safety concerns when handling the reagents in this synthesis?
A3: Several reagents require careful handling. Hydrogen bromide (HBr), often used in acetic acid, is corrosive and can cause severe skin burns and eye damage.[3][4] Thioacetic acid has a strong, unpleasant odor and is flammable. Diazonium salts, formed as intermediates during the conversion of the amino acid, can be thermally unstable and potentially explosive, especially on a larger scale.[5][6] It is imperative to consult the Safety Data Sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a fume hood.[3][4][7][8] For scale-up operations, explosion-proof equipment and careful temperature control are essential.[7]
Experimental Workflows and Logical Relationships
Below are diagrams illustrating the key synthesis pathways and a troubleshooting decision tree.
Caption: Synthesis Routes for this compound.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Troubleshooting Guide
Issue 1: Low Yield in the Bromination Step from Phenylalanine
-
Question: My yield of 2-bromo-3-phenylpropanoic acid is lower than expected. What are the common causes?
-
Answer:
-
Temperature Control: The diazotization reaction is highly exothermic.[5] Insufficient cooling can lead to decomposition of the intermediate diazonium salt, reducing the yield. On a large scale, heat transfer becomes a critical parameter to monitor and control.[9][10]
-
Reagent Quality: Ensure the sodium nitrite and HBr used are of high purity and correct concentration. Degradation of reagents can lead to incomplete reaction.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, promoting side reactions. This is a significant challenge during scale-up.[9][10]
-
Addition Rate: A slow and controlled addition of sodium nitrite is crucial to maintain the reaction temperature and prevent a runaway reaction.
-
Issue 2: Low Enantiomeric Excess (ee) after Chiral Inversion
-
Question: The enantiomeric excess of my (R)-2-bromo-3-phenylpropanoic acid is below the desired >95% after the inversion step. How can I improve this?
-
Answer:
-
Chiral Amine Purity: The effectiveness of the resolution depends heavily on the purity of the resolving agent, such as (R)-bornylamine.[2] Ensure it is of high optical purity.
-
Bromide Source: The presence of a bromide ion source, like tetraethylammonium bromide (TEAB), has been shown to be crucial for achieving high enantiomeric excess. Reactions without an added bromide source have resulted in ee as low as 40%.[2]
-
Solvent: The choice of solvent is critical. Acetonitrile is reported to be an effective solvent for this dynamic resolution.[2]
-
Equilibration Time: Ensure the diastereomeric salt mixture is allowed sufficient time to equilibrate, allowing the less soluble diastereomer to crystallize and drive the equilibrium towards the desired enantiomer.
-
Issue 3: Impurity Formation during Thioacetate Substitution
-
Question: I am observing significant impurities in my final product, this compound. What are these and how can I avoid them?
-
Answer:
-
Disulfide Formation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Hydrolysis of Thioacetate: The acetylthio group can be hydrolyzed back to the thiol, especially under harsh basic or acidic conditions during workup. Careful control of pH is necessary.
-
Incomplete Reaction: Unreacted (R)-2-bromo-3-phenylpropanoic acid can be a major impurity. Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction by techniques like TLC or HPLC is recommended.
-
Base Selection: The choice of base (e.g., potassium carbonate vs. an organic base like triethylamine) can influence the reaction rate and side product profile.[7] Organic bases are often preferred for cleaner reactions.
-
Data Presentation
Table 1: Comparison of Synthesis Routes
| Parameter | Route 1: From D-Phenylalanine | Route 2: From L-Phenylalanine | Reference(s) |
| Starting Material Cost | High | Low | [1] |
| Number of Key Steps | 2 | 3 | [1][2] |
| Critical Step | Thioacetate Substitution | Crystallization-Induced Chiral Inversion | [2] |
| Typical Enantiomeric Excess | Dependent on starting material purity | 96-99% | [1][2] |
Table 2: Key Parameters for Scale-Up Consideration
| Process Step | Key Parameter | Rationale for Importance on Scale-Up | Reference(s) |
| Diazotization/Bromination | Heat Transfer | Highly exothermic reaction; surface-to-volume ratio decreases on scale-up, requiring efficient cooling to prevent runaway reactions and decomposition. | [5][9] |
| Mixing | Ensures uniform temperature and concentration, preventing side reactions and improving yield. | [9][10] | |
| Reagent Addition Rate | Critical for controlling reaction rate and temperature. | [9] | |
| Crystallization/Inversion | Cooling Rate & Profile | Affects crystal size, purity, and the efficiency of the chiral inversion. | [2] |
| Agitation | Prevents agglomeration and ensures uniform slurry for effective solid-liquid separation. | [10] | |
| Thioacetate Substitution | Inert Atmosphere | Prevents oxidation of the thiol group to disulfide impurities, which are difficult to remove. | - |
| pH Control during Workup | Avoids hydrolysis of the product's acetylthio group. | - |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-bromo-3-phenylpropanoic acid from D-Phenylalanine (Illustrative Lab Scale)
-
Preparation: In a jacketed reactor equipped with an overhead stirrer, dissolve D-phenylalanine in an aqueous solution of hydrogen bromide (HBr). Cool the mixture to between -5°C and 10°C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add the NaNO₂ solution dropwise to the cooled phenylalanine mixture, ensuring the temperature is maintained strictly within the specified range.
-
Reaction: Stir the mixture vigorously for 2-3 hours at the same temperature after the addition is complete.
-
Workup: Once the reaction is complete (monitored by TLC/HPLC), extract the product into a suitable organic solvent such as methyl tert-butyl ether (MTBE).
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-2-bromo-3-phenylpropanoic acid. The product can be further purified by recrystallization.
Protocol 2: Crystallization-Induced Chiral Inversion of (S)- to (R)-2-bromo-3-phenylpropanoic acid (Illustrative Lab Scale)
-
Salt Formation: Dissolve (S)-2-bromo-3-phenylpropanoic acid (obtained from L-phenylalanine using a similar procedure as Protocol 1) in acetonitrile.
-
Reagent Addition: Add the chiral resolving agent, (R)-bornylamine, and a bromide source such as tetraethylammonium bromide (TEAB) to the solution.
-
Equilibration & Crystallization: Stir the mixture at a controlled temperature to allow for the formation and crystallization of the less soluble diastereomeric salt, ((R)-bornylammonium (R)-2-bromo-3-phenylpropanoate). The system will equilibrate, converting the (S)-bromo acid in solution to the (R)-form, which then precipitates.
-
Isolation of Salt: Isolate the crystallized diastereomeric salt by filtration and wash with cold acetonitrile.
-
Liberation of Acid: Dissolve the isolated salt in water and acidify with an acid like methanesulfonic acid to a low pH.
-
Extraction: Extract the desired (R)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent (e.g., MTBE) to achieve high enantiomeric purity (typically 96-98% ee).[2]
Protocol 3: Synthesis of this compound (Illustrative Lab Scale)
-
Preparation: To a solution of (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent (e.g., acetone or THF), add thioacetic acid.
-
Reaction: Cool the mixture (e.g., to 0-5°C) and slowly add a base, such as triethylamine or potassium carbonate, while stirring under an inert nitrogen atmosphere.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Workup: Quench the reaction with water and acidify the mixture. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system to yield this compound as a solid.
References
- 1. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
Validation & Comparative
A Comparative Guide to Chromatographic Techniques for Purity Validation of (R)-2-Acetylthio-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the validation of (R)-2-Acetylthio-3-phenylpropionic Acid purity. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, with supporting experimental data and detailed protocols.
Introduction
This compound is a chiral molecule of significant interest in pharmaceutical development. Ensuring the enantiomeric purity of such compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chromatographic techniques are indispensable for accurately determining the purity and enantiomeric excess of these molecules. This guide compares the performance of HPLC, GC, and SFC for this purpose, offering a comprehensive overview to inform method selection and development.
Comparison of Chromatographic Methods
The selection of a chromatographic method for purity analysis depends on various factors, including the desired speed, sensitivity, resolution, and the specific nature of the analyte and its potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid. |
| Typical Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 3 - 10 minutes |
| Resolution | Excellent resolution achievable with a wide variety of chiral stationary phases (CSPs). | High resolution for volatile and thermally stable compounds. Derivatization is often required for polar analytes. | High resolution and efficiency, often superior to HPLC for chiral separations.[1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL (with derivatization) | 0.03 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL (with derivatization) | 0.1 - 1.5 µg/mL |
| Advantages | Versatile, widely applicable, robust, and well-established with numerous available CSPs. | High sensitivity for volatile compounds, excellent for impurity profiling of volatile substances. | Fast analysis, reduced organic solvent consumption ("greener" method), and lower backpressure allowing for higher flow rates.[1] |
| Disadvantages | Longer analysis times compared to SFC, higher consumption of organic solvents. | Limited to thermally stable and volatile compounds; derivatization can be complex and time-consuming. | Higher initial instrument cost, less suitable for highly polar, non-volatile compounds without derivatization. |
Experimental Protocols
Detailed methodologies for each of the compared chromatographic techniques are provided below. These protocols are based on established methods for this compound and related profen drugs.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for the chiral separation of 2-acetylthio-3-phenylpropanoic acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel AD (250 x 4.6 mm, 10 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (97:3:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
2. Gas Chromatography (GC) Method (Illustrative for a Derivatized Profen)
As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This protocol is a representative example for a related profen drug after esterification.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of 1.25 M HCl in methanol.
-
Heat at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
Column: Chiral GC column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL (splitless).
3. Supercritical Fluid Chromatography (SFC) Method (Illustrative for a Profen)
This protocol outlines a typical SFC method for the chiral separation of a profen drug, demonstrating the speed and efficiency of this technique.
-
Instrumentation: An SFC system with a UV detector or MS detector.
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% Trifluoroacetic Acid
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 230 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Potential Impurities in this compound
The purity of this compound is not only defined by its enantiomeric excess but also by the absence of process-related impurities. Based on its synthesis, which often starts from D-phenylalanine, the following impurities could potentially be present:
-
(S)-2-Acetylthio-3-phenylpropionic acid: The undesired enantiomer.
-
D-Phenylalanine: The starting material.
-
(R)-2-Hydroxy-3-phenylpropionic acid: A potential byproduct from the hydrolysis of the acetylthio group.
-
Disulfide of (R)-2-thio-3-phenylpropionic acid: An oxidation byproduct.
-
Solvents and reagents: Residual solvents and reagents used in the synthesis and purification steps.
The chromatographic methods described above should be validated for their ability to separate these potential impurities from the main this compound peak to ensure a comprehensive purity assessment.
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the chromatographic purity validation of this compound.
Logical Relationship of Chromatographic Techniques
References
Certificate of Analysis for (R)-2-Acetylthio-3-phenylpropionic Acid reference standard
For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comprehensive comparison of two hypothetical reference standards of (R)-2-Acetylthio-3-phenylpropionic Acid, a key intermediate in the synthesis of various pharmaceuticals. The data presented is illustrative, reflecting typical specifications found in a Certificate of Analysis (CoA) from reputable suppliers.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the analytical data for two representative lots of this compound reference standards, designated as Supplier A and Supplier B.
Table 1: General Properties and Identification
| Parameter | Supplier A | Supplier B |
| Product Name | This compound | This compound |
| Lot Number | A-202501 | B-202502 |
| CAS Number | 57359-76-9 | 57359-76-9 |
| Molecular Formula | C₁₁H₁₂O₃S | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol | 224.28 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Solubility | Soluble in Methanol, Chloroform | Soluble in Methanol, Chloroform |
| Identification (¹H NMR) | Conforms to structure | Conforms to structure |
| Identification (Mass Spec) | Conforms to structure | Conforms to structure |
Table 2: Purity and Impurity Profile
| Parameter | Supplier A | Supplier B |
| Purity (HPLC) | 99.8% | 99.5% |
| Purity (Titration) | >99.5% | >99.0% |
| Individual Impurity (HPLC) | <0.1% | <0.2% |
| Total Impurities (HPLC) | 0.2% | 0.5% |
| Water Content (Karl Fischer) | 0.15% | 0.25% |
| Residual Solvents (GC-HS) | <0.1% (Methanol) | <0.2% (Ethanol) |
| Sulphated Ash | <0.1% | <0.1% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following are representative protocols for the key experiments cited in the CoA comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identification
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Approximately 10 mg/mL.
-
Parameters: Standard proton acquisition parameters. The resulting spectrum should be consistent with the known structure of this compound.
Mass Spectrometry (MS) for Identification
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Negative ion mode is often suitable for carboxylic acids.
-
Sample Preparation: The sample is introduced via direct infusion or from the HPLC eluent. The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound.
Karl Fischer Titration for Water Content
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Method: A specified amount of the reference standard is introduced into the titration cell, and the water content is determined electrochemically.
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and relationships in the analysis and comparison of reference standards.
Caption: Workflow for the qualification of a new reference standard lot.
Caption: Logical flow for comparing and selecting a reference standard.
A Comparative Guide to the Anticipated Biological Activities of (R)- and (S)-2-Acetylthio-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Based on the structural similarities to known pharmacologically active agents, (R)- and (S)-2-Acetylthio-3-phenylpropionic acid are anticipated to exhibit inhibitory activity against two primary biological targets: Angiotensin-Converting Enzyme (ACE) and Cyclooxygenase (COX) enzymes. Stereoselectivity is a critical determinant of biological activity for many chiral drugs. In the class of 2-arylpropionic acid derivatives, to which the title compounds belong, the (S)-enantiomer is frequently the more potent inhibitor of its target enzyme. Therefore, it is hypothesized that (S)-2-Acetylthio-3-phenylpropionic acid will display significantly greater inhibitory activity against both ACE and COX enzymes compared to its (R)-enantiomer.
Comparative Biological Activity Profile (Hypothesized)
The following table summarizes the anticipated differences in biological activity between the (R) and (S) enantiomers. These are projections based on the activities of structurally similar compounds and the general principles of stereochemistry in pharmacology.
| Biological Target | (R)-2-Acetylthio-3-phenylpropionic Acid | (S)-2-Acetylthio-3-phenylpropionic Acid | Rationale for Anticipated Difference |
| ACE Inhibition | Lower Potency | Higher Potency | The active sites of ACE are stereoselective. For many ACE inhibitors with a chiral center analogous to the one in the title compounds, the (S,S,S) configuration is essential for optimal binding and inhibitory activity. |
| COX-1 Inhibition | Lower Potency | Higher Potency | The anti-inflammatory and analgesic effects of NSAIDs in the profen class are primarily attributed to the (S)-enantiomer, which is a more potent inhibitor of COX enzymes. |
| COX-2 Inhibition | Lower Potency | Higher Potency | Similar to COX-1, the (S)-enantiomer of profen drugs is generally the more active inhibitor of the COX-2 isoform. |
Relevant Signaling Pathways
The anticipated biological activities of (R)- and (S)-2-Acetylthio-3-phenylpropionic acid suggest their interaction with two key physiological pathways: the Renin-Angiotensin System (RAS) and the Cyclooxygenase (COX) pathway.
Figure 1: The Renin-Angiotensin System and the site of ACE inhibition.
Figure 2: The Cyclooxygenase pathway and the site of COX inhibition.
Experimental Protocols for Comparative Analysis
To empirically determine the comparative biological activities of (R)- and (S)-2-Acetylthio-3-phenylpropionic acid, the following experimental protocols are recommended.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay is designed to quantify the inhibition of ACE activity by a test compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
ACE substrate: N-Hippuryl-His-Leu (HHL)
-
Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3
-
O-phthaldialdehyde (OPA) reagent
-
NaOH solution (3 N)
-
HCl solution (3 N)
-
Test compounds: (R)- and (S)-2-Acetylthio-3-phenylpropionic acid dissolved in a suitable solvent (e.g., DMSO)
-
Positive control: Captopril
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the (R) and (S) test compounds and the positive control (Captopril) in the assay buffer.
-
In a 96-well plate, add a small volume of the diluted test compounds or control to the designated wells. Include wells for enzyme activity without inhibitor (100% activity) and a blank (no enzyme).
-
Add the ACE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding HCl.
-
To quantify the amount of His-Leu produced, add NaOH followed by the OPA reagent.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of ACE inhibition for each concentration of the test compounds.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which is a key step in prostaglandin synthesis.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds: (R)- and (S)-2-Acetylthio-3-phenylpropionic acid dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)
-
96-well microplate
-
Microplate reader (absorbance)
Procedure:
-
Prepare serial dilutions of the (R) and (S) test compounds and the positive controls in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the diluted test compounds or controls to the wells. Include wells for 100% enzyme activity and a blank.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance in kinetic mode for a set period (e.g., 5 minutes) at the appropriate wavelength.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of COX inhibition for each concentration of the test compounds.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration for both COX-1 and COX-2.
Conclusion
While direct experimental evidence is currently lacking, the established principles of stereoselectivity in medicinal chemistry provide a strong basis for hypothesizing that (S)-2-Acetylthio-3-phenylpropionic acid is the more biologically active enantiomer for both ACE and COX inhibition. The experimental protocols outlined in this guide offer a clear path for researchers to empirically validate this hypothesis and to quantify the precise difference in potency between the two enantiomers. Such studies would be a valuable contribution to the understanding of the structure-activity relationships of this class of compounds and could guide future drug development efforts.
Comparative Guide to the In Vivo Metabolic Activation of 2-Phenylpropionic Acid and Other Profen Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid (2-PPA), a model compound for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The guide objectively compares the performance of 2-PPA's metabolic pathways with those of other widely used profens—ibuprofen, naproxen, and ketoprofen—supported by experimental data. Detailed methodologies for key experiments are provided, along with visual diagrams of metabolic pathways and experimental workflows to facilitate understanding.
Executive Summary
The metabolic activation of profen drugs is a critical area of study due to the potential for the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to idiosyncratic drug toxicities. For 2-phenylpropionic acid, two primary pathways of metabolic activation have been identified: the formation of a coenzyme A thioester (acyl-CoA) and an acyl glucuronide. In vivo studies in rats have demonstrated that the acyl-CoA pathway is the more significant contributor to the formation of protein adducts. This guide compares these findings with the known metabolic activation pathways of ibuprofen, naproxen, and ketoprofen, highlighting key differences and similarities in their potential to generate reactive intermediates.
Comparison of Metabolic Activation and Covalent Binding
The following tables summarize the quantitative data from in vivo studies on the metabolic activation and covalent binding of 2-PPA and provide a qualitative comparison with other profens based on available literature.
Table 1: In Vivo Metabolic Activation and Covalent Binding of 2-Phenylpropionic Acid in Rats
| Treatment Group | Key Finding | Covalent Binding to Liver Protein (pmol/mg protein) | Percent Change in Covalent Binding | Reference |
| Control (2-PPA only) | Baseline covalent binding | 1.9 ± 0.3 | - | |
| 2-PPA + Trimethylacetic acid (TMA) | Inhibition of acyl-CoA formation | 0.97 ± 0.15 | ↓ 49% | |
| 2-PPA + (-)-Borneol | Inhibition of acyl glucuronidation | 1.46 ± 0.22 | ↓ 23% | |
| 2-PPA + Clofibric acid | Induction of acyl-CoA synthetase | Increased | ↑ 25% |
Data from Li et al., J Pharmacol Exp Ther, 2003.
Table 2: Comparison of Metabolic Activation Pathways of Profen Drugs
| Drug | Primary Metabolic Activation Pathways | Key Characteristics | Evidence of In Vivo Covalent Binding |
| 2-Phenylpropionic Acid (2-PPA) | Acyl-CoA formation, Acyl glucuronidation | Acyl-CoA pathway is the major contributor to covalent binding in rats. Enantioselective, with the (R)-isomer preferentially forming the acyl-CoA thioester. | Yes, quantified in rat liver. |
| Ibuprofen | Acyl-CoA formation, Acyl glucuronidation, Oxidative metabolism (CYP2C9) | Acyl-CoA formation is primarily involved in the chiral inversion of the (R)- to the (S)-enantiomer. Acyl glucuronide is considered a potentially reactive metabolite. | Yes, observed in human plasma and mouse liver, but direct quantitative comparison in rat liver is limited. |
| Naproxen | Acyl glucuronidation, O-demethylation (CYP2C9/1A2) | Primarily metabolized to its acyl glucuronide, which is known to be reactive and can form protein adducts. | Yes, acyl glucuronide-mediated covalent binding to plasma proteins has been demonstrated. |
| Ketoprofen | Acyl glucuronidation, Hydroxylation | Forms a reactive acyl glucuronide that can covalently bind to proteins, with some stereoselectivity in the reaction with albumin. | Yes, in vitro studies show covalent binding of its acyl glucuronide to plasma proteins. |
Metabolic Activation Pathways
The metabolic activation of 2-PPA and other profens involves the conversion of the carboxylic acid group into a more reactive species. The two main pathways are detailed below.
Acyl-CoA Thioester Formation
This pathway involves the enzymatic activation of the carboxylic acid to a high-energy thioester intermediate by acyl-CoA synthetases. This reactive intermediate can then participate in various biochemical reactions, including the acylation of proteins. For 2-PPA, this pathway is the dominant source of protein adducts in vivo. In the case of ibuprofen, the formation of an acyl-CoA thioester is a key step in the unidirectional chiral inversion of the pharmacologically less active (R)-isomer to the more active (S)-isomer.
Acyl Glucuronidation
This is a common phase II metabolic reaction for carboxylic acid-containing drugs, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronide metabolites are generally more water-soluble and readily excreted. However, they are also chemically reactive and can undergo intramolecular rearrangement (acyl migration) and covalently bind to proteins through transacylation or glycation reactions. This pathway is a significant route of metabolism for all the profens discussed.
Caption: Metabolic activation of 2-PPA to reactive metabolites.
Experimental Protocols
This section provides a detailed methodology for a representative in vivo study investigating the metabolic activation of 2-PPA in rats.
Objective: To determine the relative contribution of acyl-CoA formation and acyl glucuronidation to the covalent binding of 2-PPA to liver proteins in vivo.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[1]
-
Housing: Housed with free access to food and water.
-
Acclimatization: Allowed to acclimatize for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: Received a single dose of [¹⁴C]-2-PPA.
-
Acyl-CoA Inhibition Group: Pretreated with trimethylacetic acid (TMA), an inhibitor of acyl-CoA formation, prior to receiving [¹⁴C]-2-PPA.[1]
-
Acyl Glucuronidation Inhibition Group: Pretreated with (-)-borneol, an inhibitor of acyl glucuronidation, prior to receiving [¹⁴C]-2-PPA.[1]
-
Acyl-CoA Induction Group: Pretreated with clofibric acid for 7 days to induce acyl-CoA synthetase activity, followed by a single dose of [¹⁴C]-2-PPA.
3. Dosing and Administration:
-
[¹⁴C]-2-PPA: Administered as a single intraperitoneal (i.p.) or oral (p.o.) dose.
-
Inhibitors/Inducers: Administered i.p. at specified times before the 2-PPA dose.
4. Sample Collection:
-
Livers were collected at various time points (e.g., over a 2-hour period) after 2-PPA administration.[1]
-
Blood samples were also collected to determine plasma concentrations of 2-PPA and its metabolites.
5. Sample Processing and Analysis:
-
Liver Homogenization: Livers were homogenized in a suitable buffer.
-
Protein Precipitation and Washing: Liver proteins were precipitated using a solvent like acetonitrile and washed repeatedly to remove non-covalently bound radioactivity.
-
Measurement of Covalent Binding: The amount of covalently bound [¹⁴C]-2-PPA was quantified by liquid scintillation counting of the washed protein pellet.[1] The results were expressed as pmol or nmol of 2-PPA equivalents bound per mg of liver protein.
-
Metabolite Analysis: The concentrations of 2-PPA, 2-PPA-CoA, and 2-PPA acyl glucuronide in liver homogenates and plasma were determined by high-performance liquid chromatography (HPLC).[1]
Caption: Workflow for in vivo covalent binding studies.
Conclusion
The in vivo metabolic activation of 2-phenylpropionic acid in rats is predominantly driven by the formation of a reactive acyl-CoA thioester, which leads to a greater extent of covalent binding to liver proteins compared to the acyl glucuronide pathway.[1] While other profens like ibuprofen, naproxen, and ketoprofen also form potentially reactive acyl glucuronides, the role of acyl-CoA formation in their covalent binding (aside from ibuprofen's chiral inversion) is less clearly defined in vivo. The provided experimental framework serves as a robust model for assessing the bioactivation potential of other carboxylic acid-containing drugs. Understanding the primary pathways of metabolic activation is crucial for predicting and mitigating the risk of idiosyncratic drug toxicities in drug development.
References
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconversion, the choice of reaction system is a critical determinant of success. This guide provides a comprehensive comparison of biphasic and monophasic reaction systems, offering a deep dive into their respective performance, supported by experimental data and detailed protocols.
The traditional monophasic aqueous system, while straightforward, often falls short when dealing with substrates that are poorly water-soluble or when the product of the bioconversion itself is toxic to the biocatalyst. In contrast, biphasic systems, which incorporate a second, water-immiscible organic phase, have emerged as a powerful alternative to overcome these limitations. This guide will dissect the nuances of each system, empowering you to make an informed decision for your specific bioconversion needs.
At a Glance: Key Performance Metrics
Biphasic systems frequently outperform their monophasic counterparts, particularly in bioconversions hampered by low substrate availability or product inhibition. The organic phase in a biphasic system can act as a reservoir for the hydrophobic substrate, gradually releasing it into the aqueous phase where the biocatalyst resides. This partitioning effect also sequesters toxic products away from the biocatalyst, thereby enhancing its stability and overall productivity.
| Performance Metric | Monophasic System | Biphasic System | Key Advantages of Biphasic System |
| Product Titer | Often limited by substrate solubility and product toxicity. | Significantly higher, especially for hydrophobic substrates/products. | Increased substrate loading and in-situ product removal. |
| Volumetric Productivity | Can be low due to substrate limitation or enzyme inhibition. | Generally higher due to enhanced mass transfer and reduced toxicity. | Overcomes limitations of aqueous solubility and product feedback inhibition. |
| Enzyme/Cell Stability | Susceptible to deactivation by high concentrations of toxic substrates or products. | Enhanced stability due to the protective effect of the organic phase. | Sequestration of inhibitory compounds away from the biocatalyst. |
| Downstream Processing | Can be complex, requiring extraction of the product from a dilute aqueous solution. | Simplified as the product is concentrated in the organic phase. | Easier product recovery and potential for solvent recycling. |
| Substrate Compatibility | Primarily suited for water-soluble substrates. | Ideal for poorly water-soluble or hydrophobic substrates. | Expands the scope of biocatalysis to a wider range of compounds. |
Case Study 1: Whole-Cell Bioconversion of Naphthalene to 1-Naphthol
The production of 1-naphthol from naphthalene using whole-cell biocatalysts is a classic example where a biphasic system demonstrates clear superiority. Naphthalene's low water solubility and the toxicity of 1-naphthol to the microbial cells present significant challenges in a monophasic aqueous system.
Comparative Performance Data
| Parameter | Monophasic Aqueous System | Biphasic System (Lauryl Acetate) | Fold Improvement |
| 1-Naphthol Concentration (g/L) | ~0.18 | 1.43 | ~8-fold[1][2] |
| Productivity (g/g dry cells) | Low | 0.55 | - |
Experimental Workflow: 1-Naphthol Production
Caption: Workflow for 1-naphthol production.
Detailed Experimental Protocol
1. Microorganism and Preculture:
-
Escherichia coli expressing the toluene ortho-monooxygenase variant TOM-Green is used as the whole-cell biocatalyst.
-
A single colony is inoculated into 50 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic and grown overnight at 37°C with shaking at 250 rpm.
2. Biotransformation in Monophasic System:
-
A 2% (v/v) inoculum from the preculture is transferred to 50 mL of M9 minimal medium containing 0.5% (w/v) glucose.
-
The culture is grown at 30°C and 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Naphthalene is added to a final concentration limited by its aqueous solubility (approximately 30 mg/L).
-
The biotransformation is carried out for 48 hours at 30°C.
-
Samples are taken periodically to measure 1-naphthol concentration by HPLC.
3. Biotransformation in Biphasic System:
-
The cell culture is prepared as described for the monophasic system.
-
At the start of the biotransformation, lauryl acetate containing a high concentration of naphthalene (e.g., 40 g/L) is added to the aqueous culture at a desired volume ratio (e.g., 1:1).[2]
-
The biphasic mixture is incubated under the same conditions as the monophasic system (30°C, 250 rpm) for 48 hours.
-
Samples are carefully taken from the organic phase for 1-naphthol analysis by HPLC.
Case Study 2: Steroid Biotransformation
The hydroxylation of poorly soluble steroids like progesterone is another area where biphasic systems excel. The low aqueous solubility of the substrate limits the reaction rate in a monophasic system.
Comparative Performance Data
| Parameter | Aqueous System | Biphasic System (Ethyl Oleate) | Fold Improvement |
| Initial Specific Hydroxylation Rate | Base Rate | 2-fold increase[3][4] | 2x |
| Product Formation Duration | Significantly shorter | Prolonged[3][4] | - |
Experimental Workflow: Steroid Hydroxylation
Caption: Workflow for steroid hydroxylation.
Detailed Experimental Protocol
1. Microorganism and Culture Conditions:
-
Yarrowia lipolytica co-expressing a human cytochrome P450 enzyme and a cytochrome P450 reductase is used as the biocatalyst.[3]
-
Cells are cultivated in a suitable medium to induce the expression of the recombinant enzymes.
2. Biotransformation in Aqueous System:
-
Resting cells are harvested and resuspended in a buffer solution.
-
Progesterone, typically dissolved in a small amount of a water-miscible organic solvent like DMSO, is added to the cell suspension. The final concentration is limited by its low aqueous solubility.
-
The reaction is carried out in a stirred-tank bioreactor or shake flasks at a controlled temperature and pH.
-
Samples are withdrawn over time, and the product formation is analyzed by HPLC or GC-MS.
3. Biotransformation in Biphasic System:
-
The resting cell suspension is prepared as in the aqueous system.
-
An equal volume of an organic solvent that also serves as a carbon source for Y. lipolytica, such as ethyl oleate, containing the dissolved progesterone is added to the aqueous phase.[3][4]
-
The biphasic mixture is agitated to ensure adequate mixing and mass transfer between the phases.
-
The biotransformation is conducted under the same temperature and pH control as the aqueous system.
-
Samples are taken from both the aqueous and organic phases to monitor substrate consumption and product formation.
Mitigating Inhibition: The Biphasic Advantage
A critical, yet often overlooked, advantage of biphasic systems is their ability to mitigate both substrate and product inhibition. High concentrations of certain substrates can be toxic to cells or inhibitory to enzymes.[5] Similarly, the accumulation of the product can lead to feedback inhibition, slowing down or even halting the bioconversion.[6]
Logical Relationship: Inhibition Mitigation
Caption: How biphasic systems mitigate inhibition.
In a biphasic system, the organic phase acts as a buffer, maintaining a low, non-inhibitory concentration of the substrate and product in the aqueous phase where the biocatalyst is active. This in-situ extraction of the product into the organic phase is a key factor in achieving high product titers and prolonged catalyst stability.
Conclusion: A Strategic Choice for Enhanced Bioconversions
While monophasic systems offer simplicity, their limitations in handling poorly soluble or toxic compounds are significant. Biphasic reaction systems provide a robust and versatile platform to overcome these challenges, leading to substantial improvements in product yield, productivity, and biocatalyst stability. For bioconversions involving hydrophobic substrates or inhibitory products, the adoption of a biphasic strategy is not merely an option but a strategic imperative for process optimization and economic viability. The case studies and data presented in this guide underscore the transformative potential of biphasic systems in modern biocatalysis.
References
- 1. Whole-cell biocatalysis for 1-naphthol production in liquid-liquid biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid biotransformations in biphasic systems with Yarrowia lipolytica expressing human liver cytochrome P450 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid biotransformations in biphasic systems with Yarrowia lipolytica expressing human liver cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic effects of simultaneous inhibition by substrate and product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Product Inhibition and pH Affect Stoichiometry and Kinetics of Chain Elongating Microbial Communities in Sequencing Batch Bioreactors [frontiersin.org]
Navigating the Chiral Maze: A Comparative Guide to Buffer Systems in the Enantioselective Partitioning of Phenylpropionic Acids
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. Phenylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), exist as enantiomers with differing pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the efficacy of various buffer systems in the enantioselective partitioning of these compounds, supported by experimental data and detailed protocols.
The separation of phenylpropionic acid enantiomers is a challenging yet crucial task. Enantioselective partitioning, a technique based on the differential distribution of enantiomers between two immiscible liquid phases, has emerged as a promising method. The choice of buffer system in the aqueous phase plays a pivotal role in the efficiency of this separation, influencing factors such as enantioselectivity and the partition coefficient. This is achieved through the use of a chiral selector, a compound that preferentially interacts with one enantiomer.[1][2]
Performance of Different Buffer and Chiral Selector Systems
The efficacy of enantioselective partitioning is primarily evaluated by the separation factor (α) and the enantiomeric excess (e.e.). The separation factor quantifies the ability of the system to differentiate between the two enantiomers, while the enantiomeric excess measures the purity of the separated enantiomer. The following tables summarize the performance of various buffer systems and chiral selectors in the partitioning of different phenylpropionic acids.
| Phenylpropionic Acid | Chiral Selector | Organic Solvent | Aqueous Phase (Buffer) | Separation Factor (α) | Enantiomeric Excess (e.e., %) | Reference |
| 2-Phenylpropionic Acid | L-iso-butyl tartrate & Hydroxypropyl-β-cyclodextrin | Not Specified | pH dependent | 1.69 | Not Specified | [3] |
| Flurbiprofen | 1-butyl-3-methylimidazole L-tryptophan ([Bmim][L-trp]) | 1,2-dichloroethane | Phosphate salt buffer (pH 2.0) | 1.20 | Not Specified | [3] |
| Zopiclone | Not Specified (in 1-propanol/CM-β-CD ATPS) | 1-propanol | CM-β-CD Aqueous Two-Phase System | 2.58 | 32.66 | [3] |
| Mandelic Acid | Not Specified (in PVAm/PNDB-CD ATPS) | Not Specified | PVAm/PNDB-CD Aqueous Two-Phase System (pH 4.0) | 1.49 | Not Specified | [3] |
| Tryptophan | Hydrophilic and Hydrophobic DESs | Not Specified | Deep Eutectic Solvents (DESs) | Not Specified | 38.46 | [3] |
Table 1: Comparison of Biphasic Recognition Chiral Extraction (BRCE) and Aqueous Two-Phase Systems (ATPS).
| Phenylpropionic Acid Derivative | Chiral Selector | Organic Solvent | Key Findings | Reference |
| Atenolol | Tartrate and Boric Acid (BA) | n-hexyl (L)-tartrate (LT) | A theoretical model was developed to understand the reactive extraction mechanism. | [3] |
| Clorprenaline | D-isobutyl tartrate (DT) and Boric Acid (BA) | 1,2-dichloroethane | Achieved a high enantioselectivity (α) of 2.012. | [3] |
| 2-Fluoro-phenylalanine | (S)-BINAP–metal complex | Not Specified | An interfacial reaction model was established for the system. | [3] |
Table 2: Enantioselective Liquid-Liquid Extraction (ELLE) Systems.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and building upon existing research. Below are generalized protocols for enantioselective partitioning experiments based on the reviewed literature.
General Protocol for Enantioselective Liquid-Liquid Extraction (ELLE):
-
Preparation of Phases:
-
Aqueous Phase: A buffer solution of a specific pH is prepared. The chiral selector and the racemic mixture of the phenylpropionic acid are dissolved in this buffer. For instance, a phosphate buffer at pH 2.0 was used for flurbiprofen separation.[4]
-
Organic Phase: An appropriate organic solvent is selected (e.g., 1,2-dichloroethane, n-hexane).[3][5]
-
-
Extraction:
-
Phase Separation and Analysis:
-
The mixture is allowed to stand until the two phases completely separate.
-
Samples are carefully withdrawn from both the aqueous and organic phases.
-
The concentration and enantiomeric composition of the phenylpropionic acid in each phase are determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[6][7]
-
Key Factors Influencing Enantioselective Partitioning
The success of enantioselective partitioning is contingent on several experimental parameters:
-
pH of the Aqueous Phase: The pH of the buffer system is a critical factor.[3][4][6] For acidic compounds like phenylpropionic acids, a lower pH generally leads to higher enantioselectivity as it influences the ionization state of the acid and its interaction with the chiral selector.[4]
-
Concentration of Chiral Selector and Racemate: The concentrations of both the chiral selector and the initial racemic mixture significantly impact the distribution coefficients and enantioselectivity.[3][4]
-
Type of Organic Solvent: The choice of the organic solvent affects the partitioning of the diastereomeric complexes formed between the enantiomers and the chiral selector.[3]
-
Temperature: Temperature can influence the stability of the diastereomeric complexes and the overall thermodynamics of the extraction process.[3][4]
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams illustrate the experimental process and the logical relationships in enantioselective partitioning.
Caption: Experimental workflow for enantioselective liquid-liquid extraction.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Chiral separation of profen enantiomers by preparative liquid chromatography [portaberta.ipb.pt]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-2-Acetylthio-3-phenylpropionic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides a detailed, step-by-step guide for the proper disposal of (R)-2-Acetylthio-3-phenylpropionic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound contains both a thiol derivative (acetylthio group) and a carboxylic acid functional group, which dictates its specific disposal requirements.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2][3][4] All handling and disposal steps involving this compound, particularly due to the potential release of odorous thiol compounds, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
II. Disposal of Liquid Waste
The primary method for treating liquid waste containing this compound involves the oxidation of the thiol group, followed by neutralization of the carboxylic acid.
Experimental Protocol: Oxidation and Neutralization of Liquid Waste
-
Segregation: Collect all aqueous solutions containing this compound in a dedicated, labeled waste container. Do not mix with other waste streams.
-
Oxidation of Thiol Group:
-
In a chemical fume hood, place the waste container in a larger secondary container to prevent spills.
-
Slowly and with stirring, add a 10% solution of sodium hypochlorite (bleach) to the waste. A common recommendation is to use a 1:1 mixture of commercial bleach and water.[5] Add the bleach solution in a significant excess to ensure complete oxidation of the thiol group to a less odorous sulfonic acid.[6][7][8][9]
-
Be aware that this reaction can be exothermic. Monitor the temperature and add the bleach solution in portions if necessary.
-
Loosely cap the container to allow for the release of any gases and let the mixture stand in the fume hood for at least 24 hours to ensure the reaction is complete.[6]
-
After 24 hours, carefully check for the absence of any thiol odor. If a characteristic "rotten egg" or "garlic-like" smell persists, add more bleach solution and let it react for another 24 hours.[6]
-
-
Neutralization of Carboxylic Acid:
-
Once the thiol odor is no longer detectable, the acidic solution must be neutralized.
-
Slowly add a suitable base, such as a dilute solution of sodium hydroxide or a saturated solution of sodium bicarbonate, while monitoring the pH with a pH meter or pH paper.[10][11]
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the resulting solution may be permissible for drain disposal with copious amounts of running water, provided it does not contain any other regulated chemicals and is in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on drain disposal.
-
If drain disposal is not permitted, or if the waste contains other hazardous materials, it must be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal service.[10]
-
III. Disposal of Solid Waste
Solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be handled as hazardous waste.
Procedure for Solid Waste Disposal:
-
Place all contaminated solid materials into a designated, clearly labeled, and sealable plastic bag.[1]
-
Store the sealed bag in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.
IV. Decontamination of Glassware
Glassware that has been in contact with this compound requires decontamination to remove residual thiol compounds.
Procedure for Glassware Decontamination:
-
Immediately after use, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinse solvent as hazardous waste.
-
Immerse the rinsed glassware in a bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) and allow it to soak for at least 14 hours, or overnight.[5]
-
After soaking, thoroughly rinse the glassware with water.[5]
-
The glassware can then be washed using standard laboratory cleaning procedures.
V. Quantitative Data Summary for Disposal Reagents
| Reagent | Purpose | Recommended Concentration | Quantity |
| Sodium Hypochlorite | Oxidation of thiol | 5-10% aqueous solution | Use in excess |
| Sodium Hydroxide or Sodium Bicarbonate | Neutralization of carboxylic acid | Dilute aqueous solution | Add until pH is neutral (6.0-8.0) |
| Water | Dilution and rinsing | N/A | Use copious amounts for drain disposal |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is a general guideline. Always consult the Safety Data Sheet (SDS) for the specific chemical and adhere to your institution's and local regulatory procedures for chemical waste disposal. If an SDS is not available, treat the substance as hazardous.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. How To [chem.rochester.edu]
- 6. chemistry.mtu.edu [chemistry.mtu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. epfl.ch [epfl.ch]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. laballey.com [laballey.com]
- 11. ars.usda.gov [ars.usda.gov]
Essential Safety and Operational Guide for (R)-2-Acetylthio-3-phenylpropionic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Acetylthio-3-phenylpropionic Acid. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. According to safety data, it can cause skin and serious eye irritation[1][2]. The compound is a white to yellow crystalline lump[1].
Summary of Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2] |
A comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and/or a face shield | Must be worn at all times when handling the compound. In case of splash risk, a face shield should be worn over safety goggles[3][4]. |
| Hands | Nitrile or neoprene gloves | Gloves should be inspected for integrity before each use and changed immediately if contact with the chemical occurs. Follow proper glove removal technique to avoid skin contact[4][5]. |
| Body | Laboratory coat | A standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing[5]. |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[3][5]. |
Operational and Disposal Plans
Adherence to a strict operational workflow and a pre-determined disposal plan is critical for the safe management of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Handle the solid material carefully to minimize dust generation[6].
-
Use appropriate tools (e.g., spatula) for transferring the chemical.
-
Keep the container tightly closed when not in use[6].
-
Avoid contact with skin, eyes, and clothing[6].
-
Wash hands thoroughly after handling, even if gloves were worn[4].
-
-
Storage:
Spill and Emergency Procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation[3][6].
-
Place the collected material into a sealed, labeled container for proper disposal[3].
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[6].
-
Seek immediate medical attention.
-
Disposal Plan:
All chemical waste, including unused this compound and any materials contaminated with it, must be disposed of in accordance with local, state, and federal regulations.
-
Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for pickup and disposal by a certified hazardous waste disposal company.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | 91702-98-6 [sigmaaldrich.com]
- 2. 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | C12H14O3S | CID 9991796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aaronchem.com [aaronchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
